N3-Gly-Aeg(Fmoc)-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21N5O5 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[(2-azidoacetyl)-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid |
InChI |
InChI=1S/C21H21N5O5/c22-25-24-11-19(27)26(12-20(28)29)10-9-23-21(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,30)(H,28,29) |
InChI Key |
OYUSDQQCLGZRFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN(CC(=O)O)C(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: N3-Gly-Aeg(Fmoc)-OH - A Versatile Building Block for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N3-Gly-Aeg(Fmoc)-OH, a specialized chemical reagent for advanced applications in peptide nucleic acid (PNA) synthesis and bioconjugation via "click chemistry."
Core Compound Data
The fundamental properties of this compound are summarized below. This data is essential for accurate experimental planning and execution.
| Property | Value | References |
| CAS Number | 2606227-07-8 | [1] |
| Molecular Weight | 423.43 g/mol | [1] |
| Molecular Formula | C21H21N5O5 | [1] |
| Synonyms | Fmoc-Aeg(N3-Gly)-OH, N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-azidoacetyl)glycine | |
| Primary Applications | PNA building block, Click chemistry reagent, ADC Linker | [2] |
Introduction to this compound
This compound is a bifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, characteristic of solid-phase peptide synthesis, and an azide (N3) group, which is a key functional group for click chemistry reactions. This unique structure makes it a valuable reagent for the synthesis of modified peptide nucleic acids and for the construction of antibody-drug conjugates (ADCs).
The N-(2-aminoethyl)glycine (Aeg) backbone provides the structural mimicry of the sugar-phosphate backbone of DNA and RNA, a hallmark of PNAs. The appended azido-glycyl moiety allows for post-synthetic modification using highly efficient and specific click chemistry reactions.
Key Applications and Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, the following sections provide generalized, adaptable protocols for its primary applications based on standard laboratory practices for similar compounds.
It is critical to note that these are general procedures and may require optimization for specific research applications.
Fmoc-Based Peptide Nucleic Acid (PNA) Synthesis
This compound can be incorporated into a PNA sequence using standard Fmoc solid-phase synthesis protocols. The Fmoc group is removed to allow for chain elongation, and the azide group remains available for subsequent modification.
Experimental Workflow for PNA Synthesis
Caption: Workflow for Fmoc-based PNA synthesis.
General Protocol for PNA Synthesis:
-
Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the preceding monomer by treating with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling: Dissolve this compound and an activating agent (e.g., HBTU) in DMF. Add an amine base (e.g., DIPEA) to the resin, followed by the activated monomer solution. Allow the coupling reaction to proceed for a specified time.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent monomer in the desired PNA sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the PNA from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude PNA oligomer using reverse-phase high-performance liquid chromatography (RP-HPLC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide moiety of this compound allows for its conjugation to alkyne-containing molecules via the highly efficient CuAAC reaction. This is a cornerstone of "click chemistry."
Logical Diagram of CuAAC Reaction
Caption: Conceptual diagram of the CuAAC reaction.
General Protocol for CuAAC:
-
Reactant Preparation: Dissolve the azide-containing molecule (e.g., the synthesized PNA with the N3-Gly-Aeg unit) and the alkyne-containing molecule in a suitable solvent system, often a mixture of water and a miscible organic solvent like DMSO or t-butanol.
-
Catalyst Preparation: Prepare a fresh solution of a copper(II) sulfate (CuSO4).
-
Reducing Agent: Prepare a fresh solution of a reducing agent, typically sodium ascorbate.
-
Reaction Initiation: Add the copper(II) sulfate solution to the reactant mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst. A copper-stabilizing ligand, such as TBTA or THPTA, can be included to improve efficiency and reduce side reactions.
-
Reaction Progression: Allow the reaction to proceed at room temperature with gentle agitation. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).
-
Purification: Once the reaction is complete, purify the desired conjugate, often by RP-HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological applications where the cytotoxicity of a copper catalyst is a concern, the azide group of this compound can react with a strained alkyne (e.g., a cyclooctyne derivative like DBCO or BCN) without the need for a metal catalyst.
Logical Diagram of SPAAC Reaction
Caption: Conceptual diagram of the SPAAC reaction.
General Protocol for SPAAC:
-
Reactant Preparation: Dissolve the azide-containing molecule and the strained alkyne-containing molecule in a biocompatible buffer (e.g., PBS) or a suitable organic solvent.
-
Reaction: Simply mix the two solutions. The reaction is driven by the release of ring strain in the alkyne.
-
Incubation: Allow the reaction to proceed at room temperature or 37 °C. The reaction time will depend on the specific strained alkyne used.
-
Purification: Purify the resulting conjugate using a method appropriate for the molecules being conjugated (e.g., size-exclusion chromatography, affinity chromatography, or RP-HPLC).
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its dual functionality as an Fmoc-protected PNA building block and a click-chemistry-ready reagent enables the synthesis of complex and highly functionalized biomolecules. The provided general protocols and workflows serve as a starting point for the successful application of this compound in your research endeavors.
References
N3-Gly-Aeg(Fmoc)-OH: A Technical Guide to a Versatile PNA Building Block for Click Chemistry Modification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of N3-Gly-Aeg(Fmoc)-OH as a pivotal building block in the synthesis of peptide nucleic acids (PNAs). Its integrated azide functionality serves as a versatile handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the precise incorporation of a wide array of functionalities, including fluorophores, affinity tags, and therapeutic moieties, into PNA oligomers, thereby expanding their utility in diagnostics, drug discovery, and nanotechnology.
Core Properties and Applications
This compound, chemically known as N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-azidoacetyl)glycine, is a specialized monomer designed for solid-phase PNA synthesis utilizing the well-established Fmoc/Bhoc protection strategy. The key feature of this building block is the presence of an azide group (-N3) on the glycine unit attached to the N-(2-aminoethyl)glycine (Aeg) backbone. This azide group is stable throughout the standard cycles of Fmoc-based PNA synthesis and subsequent cleavage from the solid support.
The primary application of this monomer lies in its ability to introduce a reactive handle for "click chemistry."[1][2] This powerful and highly efficient ligation chemistry allows for the covalent conjugation of the azide-modified PNA with a diverse range of alkyne-containing molecules.[3] This post-synthetic modification approach offers significant advantages over the synthesis of pre-modified PNA monomers, which can often be synthetically challenging and may not be compatible with the conditions of oligomer synthesis.
Key Applications Include:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and diagnostic applications, such as in situ hybridization.
-
Bioconjugation: Conjugation to peptides, antibodies, or other biomolecules to enhance cellular uptake, targeting, or therapeutic efficacy.
-
Surface Immobilization: Attachment to solid supports for the development of biosensors and microarrays.
-
Drug Delivery: Conjugation to drug molecules or delivery vehicles for targeted therapeutic applications.
Quantitative Data
While specific quantitative data for PNA oligomers synthesized using this compound is not extensively available in peer-reviewed literature, the following tables provide representative data based on the synthesis and characterization of similarly modified PNA oligomers. These values should be considered illustrative and may vary depending on the specific PNA sequence, the nature of the clicked moiety, and the experimental conditions.
Table 1: Representative Yields and Purity of a Model Azide-Modified PNA Oligomer
| Parameter | Value | Method of Analysis |
| Crude Purity | 75-85% | Reverse-Phase HPLC |
| Purified Yield (Overall) | 10-20% | Based on initial resin loading |
| Final Purity | >95% | Reverse-Phase HPLC |
| Identity Confirmation | Consistent with calculated mass | MALDI-TOF Mass Spectrometry |
Table 2: Representative Thermal Stability of a Model PNA-DNA Duplex Before and After Click Modification
| PNA Oligomer | Complementary DNA | Tm (°C) | ΔTm (°C) vs. Unmodified |
| Unmodified PNA | 5'-GCA TCG TAC G-3' | 65.2 | - |
| Azide-PNA (pre-click) | 5'-GCA TCG TAC G-3' | 64.8 | -0.4 |
| PNA-Fluorophore (post-click) | 5'-GCA TCG TAC G-3' | 65.5 | +0.3 |
| PNA-Peptide Conjugate (post-click) | 5'-GCA TCG TAC G-3' | 66.1 | +0.9 |
Note: Tm values are highly dependent on the PNA sequence, the nature of the modification, and the buffer conditions. The values presented here are for a hypothetical 10-mer PNA.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a PNA sequence and the subsequent post-synthetic modification via CuAAC click chemistry.
Protocol 1: Solid-Phase Synthesis of Azide-Modified PNA
This protocol outlines the manual solid-phase synthesis of a PNA oligomer containing an internal N3-Gly-Aeg unit using Fmoc chemistry.
Materials:
-
Fmoc-protected PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)
-
This compound
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Acetic anhydride
-
Lutidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a fritted syringe reactor.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Monomer Coupling:
-
Prepare the coupling solution: 4 equivalents of the desired Fmoc-PNA monomer (or this compound), 4 equivalents of Oxyma, and 4 equivalents of DIC in NMP.
-
Add the coupling solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 x 1 min).
-
-
Capping (Optional but Recommended):
-
Treat the resin with a solution of acetic anhydride/lutidine/DMF (5:6:89 v/v/v) for 10 minutes to cap any unreacted amino groups.
-
Wash the resin with DMF (5 x 1 min).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the PNA sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and finally with diethyl ether (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 1.5-2 hours at room temperature.
-
Filter the cleavage solution into a cold diethyl ether solution to precipitate the crude PNA.
-
Centrifuge to pellet the PNA, decant the ether, and wash the pellet with cold diethyl ether twice.
-
Dry the crude PNA pellet.
-
-
Purification and Analysis:
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on PNA
This protocol describes the on-resin click chemistry modification of the azide-functionalized PNA.
Materials:
-
Azide-modified PNA on resin (from Protocol 1, before cleavage)
-
Alkyne-functionalized molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMF or a mixture of DMF/water
Procedure:
-
Resin Preparation: Swell the azide-PNA resin in DMF.
-
Preparation of Click Reagents:
-
Prepare a stock solution of the alkyne-functionalized molecule in DMF.
-
Prepare a stock solution of CuSO4 in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of TBTA or THPTA in DMF or DMSO.
-
-
Click Reaction:
-
To the swollen resin, add the alkyne-functionalized molecule (5-10 equivalents).
-
Add the TBTA or THPTA ligand (1 equivalent relative to copper).
-
Add the CuSO4 solution (0.5 equivalents).
-
Add the sodium ascorbate solution (5 equivalents) to initiate the reaction.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
-
Washing: Wash the resin thoroughly with DMF, water, and DCM to remove excess reagents.
-
Cleavage, Deprotection, and Purification: Proceed with steps 8 and 9 from Protocol 1 to obtain the purified, click-modified PNA.
Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for Solid-Phase PNA Synthesis.
Caption: Workflow for On-Resin Click Chemistry Modification.
Caption: Logical Flow of PNA Functionalization.
References
- 1. Loop and Backbone Modifications of PNA Improve G-Quadruplex Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Template-Mediated Click-Click Reaction: PNA-DNA, PNA-PNA (or Peptide) Ligation, and Single Nucleotide Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Peptide Nucleic Acids (PNAs) using benchtop MALDI-TOF MS [ssi.shimadzu.com]
The Strategic Incorporation of N3-Gly-Aeg(Fmoc)-OH in Peptoid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and application of the azido-functionalized building block, N3-Gly-Aeg(Fmoc)-OH, in the solid-phase synthesis of peptoids. Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science due to their enhanced proteolytic stability and tunable properties. The incorporation of functional moieties, such as the azide group present in this compound, opens up a vast chemical space for post-synthetic modification via click chemistry, enabling the development of complex and highly functionalized peptoid-based molecules.
Core Concepts: The Submonomer Method for Peptoid Synthesis
The synthesis of peptoids is most commonly achieved through the submonomer method on a solid support. This robust and versatile two-step iterative process allows for the precise control of the peptoid sequence and the facile incorporation of a wide variety of side chains. The use of this compound fits seamlessly into this methodology.
The two key steps in each monomer incorporation cycle are:
-
Acylation: The free amine on the solid support is acylated with a haloacetic acid, typically bromoacetic acid, activated by a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC). This step extends the peptoid backbone by one glycine unit.
-
Displacement: A primary amine submonomer, in this case, the deprotected form of this compound, displaces the halide from the newly introduced haloacetyl group. This nucleophilic substitution reaction appends the desired side chain to the backbone nitrogen.
This cycle is repeated until the desired peptoid length is achieved. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group on the primary amine of the submonomer is crucial for preventing unwanted side reactions and is removed at the beginning of each cycle.
Physicochemical Properties of this compound
A clear understanding of the properties of this building block is essential for its effective use in peptoid synthesis.
| Property | Value | Reference |
| Chemical Name | N-(9-Fluorenylmethyloxycarbonyl)-N-(2-(2-azidoacetamido)ethyl)glycine | N/A |
| Molecular Formula | C21H21N5O5 | [1] |
| Molecular Weight | 423.4 g/mol | [1] |
| CAS Number | 2606227-07-8 | [1] |
| Purity | Typically >96% | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in solid-phase synthesis. | N/A |
Experimental Protocol: Solid-Phase Peptoid Synthesis using the Submonomer Method
This section details a standard protocol for the manual solid-phase synthesis of a peptoid incorporating an N-(2-azidoethyl)glycine residue.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Bromoacetic acid (0.6 M in DMF)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.6 M in DMF)
-
Primary amine submonomers (e.g., 2-azidoethylamine for the azido functionality, 1 M in NMP or DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe or reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 20 minutes to ensure complete removal of the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Acylation: Add the bromoacetic acid solution followed by the DIC solution to the resin. Agitate the mixture for 20-30 minutes at room temperature.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Displacement: Add the primary amine submonomer solution (e.g., 2-azidoethylamine) to the resin and agitate for 1-2 hours at room temperature. For subsequent, non-azido monomers, the corresponding primary amine would be used.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 4-7 for each subsequent monomer to be added to the peptoid chain.
-
Final Wash and Drying: After the final monomer incorporation, wash the resin thoroughly with DMF and DCM, and then dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptoid from the resin and remove any acid-labile side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptoid by adding cold diethyl ether. Centrifuge to pellet the peptoid, decant the ether, and repeat the ether wash. The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Characterization
| Peptoid Sequence (Example) | Crude Purity (by HPLC) | Isolated Yield (after HPLC) | Expected Mass (m/z) | Observed Mass (m/z) | Reference |
| Ac-(Nae)5-NH2 | >90% | 45% | 513.3 | 513.3 | N/A |
| Ac-(Nae)-(Npe)-(Nae)-NH2 | >85% | 38% | 446.2 | 446.2 | N/A |
Ac = Acetyl, Nae = N-(2-azidoethyl)glycine, Npe = N-(2-phenylethyl)glycine. The data presented is illustrative and based on typical outcomes for peptoid synthesis.
Visualization of the Peptoid Synthesis Workflow
The following diagrams illustrate the key processes in peptoid synthesis.
Caption: General workflow for solid-phase peptoid synthesis using the submonomer method.
Caption: Post-synthetic modification of an azido-peptoid via Click Chemistry.
Conclusion
This compound is a valuable and versatile building block for the synthesis of functionalized peptoids. Its seamless integration into the well-established submonomer solid-phase synthesis protocol allows for the straightforward introduction of an azide moiety into the peptoid backbone. This chemical handle provides a gateway to a vast array of post-synthetic modifications through click chemistry, enabling the development of novel peptoid-based therapeutics, diagnostics, and advanced materials. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the power of this functionalized building block in their scientific endeavors.
References
The Azide Group in N3-Gly-Aeg(Fmoc)-OH: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the azide group in the peptide nucleic acid (PNA) building block, N3-Gly-Aeg(Fmoc)-OH. This versatile reagent is instrumental in the synthesis of modified oligonucleotides and peptides, with significant applications in diagnostics, therapeutics, and drug development. The strategic placement of the azide moiety enables precise chemical modifications through highly efficient and selective "click chemistry" reactions.
Core Compound Specifications
This compound, systematically named N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-azidoacetyl)glycine, is a specialized monomer used in solid-phase synthesis. Its key functional components are the fluorenylmethyloxycarbonyl (Fmoc) protecting group for standard peptide synthesis, a flexible aminoethylglycine (Aeg) backbone, and a reactive azide (-N3) group.
| Property | Value | Source |
| Chemical Formula | C21H21N5O5 | [1][2] |
| Molecular Weight | 423.43 g/mol | [1] |
| Purity | >96% to >98% | [1][2] |
| Appearance | White to off-white solid | General |
| Solubility | Soluble in DMF, NMP, and other organic solvents | General |
| Storage Temperature | 2-8°C | [1] |
The Azide Group: A Gateway to Versatile Modifications
The azide group is a compact, stable, and bioorthogonal functional group. Its inertness to most biological conditions and reagents used in peptide synthesis makes it an ideal chemical handle for post-synthetic modifications. The primary utility of the azide group in this compound lies in its ability to participate in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable triazole linkage between the azide-modified PNA and an alkyne-containing molecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide, which is particularly advantageous for in vivo applications where copper toxicity is a concern.[3]
These reactions enable the conjugation of a wide array of functionalities to PNA oligomers, including fluorescent dyes, quenchers, biotin, radiolabels, and therapeutic agents.
Experimental Protocols
Synthesis of this compound
Proposed Synthesis Pathway:
-
Synthesis of Fmoc-Aeg-OH: This can be achieved through the reaction of N-(2-aminoethyl)glycine with Fmoc-succinimide.
-
Synthesis of Azidoacetic Acid: This can be prepared from bromoacetic acid and sodium azide.
-
Coupling Reaction: Fmoc-Aeg-OH is coupled with azidoacetic acid using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU to yield this compound.
Incorporation into PNA via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This compound is incorporated into a growing PNA chain on a solid support using standard Fmoc-SPPS protocols.
General Protocol:
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group of the resin or the previously coupled monomer is removed using a 20% piperidine solution in DMF.
-
Monomer Coupling: A solution of this compound (typically 3-5 equivalents) and a coupling agent (e.g., HATU, HBTU) in DMF is added to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Capping (Optional): Any unreacted amino groups on the resin can be capped using acetic anhydride.
-
Repeat: The cycle is repeated for the subsequent PNA monomers until the desired sequence is assembled.
Post-Synthetic Modification via On-Resin CuAAC
This protocol describes the conjugation of an alkyne-modified molecule to the azide-functionalized PNA while it is still attached to the solid support.
Materials:
-
Azide-functionalized PNA on solid support
-
Alkyne-modified molecule (e.g., alkyne-dye)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO4) with a reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., TBTA, THPTA)
-
Base (e.g., DIPEA or 2,6-lutidine)
-
Solvent: DMF or a mixture of DMF/water
Procedure:
-
The resin-bound azide-PNA is washed and swollen in the reaction solvent.
-
A solution of the alkyne-modified molecule, copper catalyst, ligand, and base is prepared.
-
The solution is added to the resin, and the reaction is gently agitated at room temperature for 2-12 hours.
-
The resin is washed extensively with DMF, water, and dichloromethane to remove all reagents.
-
The modified PNA is cleaved from the resin and purified by HPLC.
Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of a fluorescently labeled Peptide Nucleic Acid (PNA) molecular beacon using this compound.
References
An In-depth Technical Guide to N3-Gly-Aeg(Fmoc)-OH for Introducing Conformational Constraints in Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Gly-Aeg(Fmoc)-OH is a specialized amino acid building block designed for the strategic introduction of conformational constraints in synthetic peptides. This technical guide details its core attributes, its application in solid-phase peptide synthesis (SPPS), and its impact on peptide structure and function. By incorporating an N-(2-azidoethyl)glycine (Aeg) moiety, this reagent facilitates the creation of peptoid-peptide hybrids, enabling precise control over the peptide backbone's flexibility. The presence of a terminal azide group further provides a versatile handle for subsequent modifications via click chemistry, opening avenues for the development of novel peptide-based therapeutics, diagnostics, and biomaterials. This document provides a comprehensive overview of the synthesis, conformational effects, and experimental considerations for utilizing this compound in advanced peptide research and drug discovery.
Introduction to this compound
This compound, systematically named N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a key reagent for introducing conformational rigidity into peptides. The replacement of an α-carbon with a nitrogen atom in the peptide backbone, creating an aza-amino acid, significantly alters the local geometry. This modification can pre-organize the peptide into specific secondary structures, such as β-turns, which are often crucial for biological activity.
The incorporation of aza-amino acids like this compound can lead to peptides with enhanced properties, including:
-
Increased proteolytic stability: The modified backbone is less susceptible to enzymatic degradation.
-
Improved receptor binding affinity and selectivity: By locking the peptide into a bioactive conformation, binding to the target receptor can be enhanced.
-
Enhanced cell permeability: The peptoid-like structure can improve the pharmacokinetic profile of the peptide.
The Fmoc protecting group makes this building block fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. Furthermore, the azidoethyl side chain serves as a bioorthogonal handle for various chemical modifications through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry". This allows for the attachment of fluorescent probes, cytotoxic payloads for antibody-drug conjugates (ADCs), or other functional moieties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine |
| Synonyms | Fmoc-Aeg(N3)-OH, Fmoc-N-(2-azidoethyl)glycine |
| CAS Number | 1935981-35-3 |
| Molecular Formula | C19H18N4O4 |
| Molecular Weight | 366.37 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Storage | 2-8°C |
Synthesis and Incorporation into Peptides
The incorporation of this compound into a growing peptide chain is typically achieved using a submonomer solid-phase synthesis strategy. This approach involves a two-step process of acylation with a haloacetic acid followed by nucleophilic displacement with the desired amine. A general workflow for this process is outlined below.
Detailed Experimental Protocol: Submonomer Incorporation of N-(2-azidoethyl)glycine
This protocol is adapted from established methods for the synthesis of N-substituted glycine oligomers (peptoids) and aza-peptides on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Bromoacetic acid
-
2-Azidoethylamine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents for subsequent amino acid additions (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF and DCM.
-
Bromoacetylation:
-
Dissolve bromoacetic acid (10 eq.) and DIC (10 eq.) in DMF.
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Nucleophilic Displacement:
-
Dissolve 2-azidoethylamine (20 eq.) in DMF.
-
Add the solution to the bromoacetylated resin and shake for 2 hours at room temperature.
-
Wash the resin extensively with DMF and DCM to remove excess amine.
-
-
Coupling of the Next Amino Acid:
-
Couple the next Fmoc-protected amino acid using standard coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.
-
Cleavage and Deprotection:
-
After synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Conformational Effects of N3-Gly-Aeg Incorporation
The introduction of an N-substituted glycine, such as N-(2-azidoethyl)glycine, into a peptide backbone has significant conformational consequences. The absence of the α-proton and the presence of a substituent on the amide nitrogen restrict the rotation around the Cα-N and C-N bonds, influencing the local dihedral angles (φ and ψ).
Computational and experimental studies on aza-peptides have shown a strong preference for conformations that lead to the formation of β-turns. This is attributed to a combination of steric hindrance from the N-substituent and electronic effects of the adjacent nitrogen atoms in the backbone.
Conformational Analysis by NMR and CD Spectroscopy
Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques to elucidate the conformational changes induced by the incorporation of N3-Gly-Aeg.
-
NMR Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, can provide through-space proton-proton distance constraints. The presence of specific cross-peaks can indicate the formation of secondary structures like β-turns. Chemical shift changes of backbone amide protons can also be indicative of conformational alterations.
-
CD Spectroscopy: The far-UV CD spectrum of a peptide is sensitive to its secondary structure content. A shift in the CD signal upon incorporation of N3-Gly-Aeg can provide quantitative information about changes in the population of α-helices, β-sheets, and random coil structures. For instance, the emergence of a spectrum characteristic of a type I or type II β-turn would provide strong evidence for the conformational constraint imposed by the aza-amino acid.
| Analytical Technique | Parameter | Expected/Observed Effect of Aza-Glycine Incorporation |
| NMR Spectroscopy | Amide Proton Chemical Shifts | Downfield or upfield shifts indicative of changes in hydrogen bonding and local environment. |
| NOE Cross-peaks | Appearance of sequential (i, i+1) and medium-range (i, i+2; i, i+3) NOEs consistent with turn or helical structures. | |
| 3J(HN,Hα) Coupling Constants | Not applicable for the aza-glycine residue itself, but changes in adjacent residues can be informative. | |
| CD Spectroscopy | Molar Ellipticity | Changes in the shape and intensity of the CD spectrum, potentially showing characteristics of β-turn formation (e.g., a minimum around 205 nm and a positive band near 220-230 nm for certain turn types). |
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various research and development areas.
Peptide-Based Drug Discovery
By constraining a peptide into its bioactive conformation, this compound can be used to develop potent and selective agonists or antagonists for various receptors. The enhanced stability of the resulting aza-peptide is a significant advantage in developing peptide therapeutics with improved pharmacokinetic profiles.
Development of Peptoids and Peptide-Peptoid Hybrids
This compound is a key building block for the synthesis of peptoids and peptide-peptoid hybrids. These molecules are of great interest due to their unique structural and functional properties, which can differ significantly from their natural peptide counterparts.
Click Chemistry and Bioconjugation
The terminal azide group on the N-(2-azidoethyl) side chain allows for the straightforward application of click chemistry. This enables the site-specific conjugation of a wide range of molecules to the peptide backbone.
Conclusion
This compound is a versatile and powerful building block for modern peptide chemistry. Its ability to introduce conformational constraints, enhance proteolytic stability, and provide a handle for bioorthogonal conjugation makes it an invaluable tool for the design and synthesis of novel peptides with tailored properties. For researchers and drug developers, the strategic incorporation of this compound offers a rational approach to improving the therapeutic potential of peptide-based molecules. As the field of peptide science continues to advance, the application of such specialized reagents will be crucial in unlocking the full potential of peptides as therapeutic agents and research tools.
The Strategic Application of N3-Gly-Aeg(Fmoc)-OH in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N3-Gly-Aeg(Fmoc)-OH, a specialized building block with significant applications in drug discovery and development. Its unique trifunctional nature, combining a fluorenylmethoxycarbonyl (Fmoc) protecting group for solid-phase synthesis, a flexible N-(2-aminoethyl)glycine (Aeg) backbone characteristic of peptide nucleic acids (PNAs), and a reactive azide moiety for click chemistry, positions it as a versatile tool for the creation of complex biomolecules and targeted therapeutics.
Core Properties and Structural Features
This compound is an advanced building block designed for seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS) workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H21N5O5[1] |
| Molecular Weight | 423.43 g/mol [1] |
| CAS Number | 2606227-07-8[1] |
| Purity | Typically >96%[2] |
| Appearance | White to off-white solid |
| Storage | 2-8°C[1] |
The strategic placement of the azide group on the glycine moiety provides a readily accessible handle for post-synthetic modification via highly efficient and specific click chemistry reactions. This feature is paramount for the site-specific conjugation of various functionalities, including fluorophores, polyethylene glycol (PEG) chains, and cytotoxic payloads.
Key Applications in Drug Discovery
The unique structure of this compound lends itself to several cutting-edge applications in the development of novel therapeutics.
Peptide Nucleic Acid (PNA) Synthesis and Gene Targeting
The Aeg backbone of this compound is a core component of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. PNAs exhibit high binding affinity and specificity to complementary nucleic acid sequences and are resistant to enzymatic degradation, making them promising candidates for antisense and antigene therapies.[3][4][5] By incorporating this compound into a PNA sequence, researchers can introduce a site for conjugation, enabling the attachment of delivery vectors, imaging agents, or other functional molecules to enhance their therapeutic potential.
PNA-based therapies can modulate gene expression through various mechanisms, including the inhibition of transcription and translation.[3][6] For instance, a PNA designed to target the mRNA of an oncogene can prevent its translation into a protein that drives cancer cell growth.
Below is a diagram illustrating a hypothetical signaling pathway targeted by a PNA conjugate.
Development of Antibody-Drug Conjugates (ADCs)
This compound is a valuable building block for the construction of linkers used in antibody-drug conjugates (ADCs).[7] ADCs are a class of targeted therapies that combine the specificity of an antibody with the potent cell-killing activity of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of an ADC.
The azide functionality of this compound allows for the straightforward attachment of a cytotoxic payload via click chemistry. The resulting PNA-based linker can be designed to be either cleavable or non-cleavable, depending on the desired mechanism of drug release.
The following diagram outlines a general workflow for the synthesis of an ADC using a linker derived from this compound.
Construction of Peptoid Libraries
Peptoids, or N-substituted glycines, are a class of peptidomimetics that offer several advantages over traditional peptides, including enhanced proteolytic stability and cell permeability. This compound can be utilized in the sub-monomer synthesis of peptoids, where the azide group can be introduced at specific positions along the peptoid backbone. This allows for the creation of diverse peptoid libraries through combinatorial click chemistry, facilitating the discovery of new bioactive molecules.
Experimental Protocols
The following are representative protocols for the use of this compound in solid-phase synthesis and subsequent click chemistry modification. These should be optimized for specific sequences and applications.
Solid-Phase Synthesis using this compound
This protocol describes the manual incorporation of this compound into a growing peptide or PNA chain on a solid support using standard Fmoc-SPPS chemistry.
Table 2: Reagents and Materials for SPPS
| Reagent/Material | Purpose |
| Rink Amide resin | Solid support |
| N,N-Dimethylformamide (DMF) | Solvent |
| Dichloromethane (DCM) | Solvent |
| 20% (v/v) Piperidine in DMF | Fmoc deprotection |
| This compound | Building block |
| Coupling reagents (e.g., HCTU, DIC, Oxyma) | Amide bond formation |
| N,N-Diisopropylethylamine (DIPEA) | Base |
| Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) | Cleavage from resin |
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amine by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acid or PNA monomer additions.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the synthesized molecule and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin conjugation of an alkyne-containing molecule to the azide of a resin-bound peptide or PNA synthesized with this compound.
Table 3: Reagents for On-Resin CuAAC
| Reagent | Purpose |
| Resin-bound azide-containing molecule | Substrate |
| Alkyne-containing molecule | Reaction partner |
| Copper(I) source (e.g., CuI or CuSO4/Sodium Ascorbate) | Catalyst |
| Ligand (e.g., TBTA) | Stabilizes Cu(I) |
| Solvent (e.g., DMF/H2O) | Reaction medium |
Procedure:
-
Swell the resin-bound azide-containing molecule in a suitable solvent mixture (e.g., DMF/H2O).
-
Add the alkyne-containing molecule (5-10 equivalents).
-
Prepare the catalyst solution by dissolving the copper(I) source and ligand in the reaction solvent.
-
Add the catalyst solution to the resin slurry and agitate at room temperature for 12-24 hours.
-
Wash the resin extensively with DMF, water, and DCM.
-
Proceed with cleavage and purification as described in the SPPS protocol.
The following diagram illustrates the general workflow for on-resin click chemistry.
Quantitative Data and Characterization
While specific yields and purities are highly dependent on the sequence and synthetic conditions, the following table provides representative data that can be expected when using high-quality reagents and optimized protocols.
Table 4: Representative Yields and Purity
| Process | Parameter | Typical Value |
| SPPS Coupling Efficiency | Per step | >99% |
| Overall SPPS Yield (crude) | 10-mer peptide/PNA | 60-80% |
| On-Resin CuAAC Conversion | >95% | |
| Final Purity (after RP-HPLC) | >95% |
Characterization of the final products should be performed using standard analytical techniques, including:
-
RP-HPLC: To assess purity and for purification.
-
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): To confirm the molecular weight of the synthesized molecules.
Conclusion
This compound is a powerful and versatile building block that facilitates the synthesis of complex and highly functionalized biomolecules for drug discovery. Its compatibility with standard SPPS and the bioorthogonal reactivity of the azide group enable the creation of novel PNA therapeutics, sophisticated ADC linkers, and diverse peptoid libraries. The strategic use of this compound opens up new avenues for the development of targeted therapies with improved efficacy and specificity.
References
- 1. Bot Detection [iris-biotech.de]
- 2. precisepeg.com [precisepeg.com]
- 3. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in peptide nucleic acid for cancer bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of PNA and LNA oligomers to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting of cancer-related proteins with PNA oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
N3-Gly-Aeg(Fmoc)-OH: A Technical Guide to Modulating Peptide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic modification of peptides to enhance or control their cytotoxic activity is a cornerstone of modern therapeutic development. N3-Gly-Aeg(Fmoc)-OH has emerged as a versatile chemical tool for this purpose. As a peptide nucleic acid (PNA) building block equipped with an azide group, it offers a gateway to a multitude of modifications through "click chemistry." This technical guide provides an in-depth overview of the principles, experimental methodologies, and potential applications of this compound in altering peptide cytotoxicity. While direct quantitative data for peptides modified solely with this compound is not extensively available in public literature, this guide draws upon established methodologies for analogous azido-functionalized peptide modifications to provide a comprehensive framework for researchers.
Introduction: The Role of this compound in Peptide Modification
This compound is a specialized chemical reagent characterized by three key features: a glycine-N-aminoethylglycine backbone characteristic of peptide nucleic acids, a fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in solid-phase peptide synthesis (SPPS), and a reactive azide (N3) group.[1][2][3][4][5] This azide group is the linchpin for its utility in modifying peptides, enabling covalent conjugation to a wide array of molecules bearing a complementary alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[6]
The incorporation of this compound into a peptide sequence allows for the site-specific attachment of moieties that can profoundly alter the peptide's biological activity, including its cytotoxicity. These modifications can influence factors such as:
-
Cellular Uptake: Conjugation of cell-penetrating peptides (CPPs) can enhance the internalization of cytotoxic peptides.
-
Targeting: Attachment of ligands that bind to specific cell surface receptors can direct the peptide to cancer cells, minimizing off-target toxicity.
-
Bioavailability: Modification with polymers like polyethylene glycol (PEG) can improve solubility and circulation half-life.
-
Mechanism of Action: Conjugation of small molecule drugs can create peptide-drug conjugates (PDCs) with novel or enhanced cytotoxic mechanisms.[7]
Core Concepts and Workflow
The overarching strategy for utilizing this compound to modulate peptide cytotoxicity follows a logical workflow. This process begins with the design and synthesis of an azide-functionalized peptide, followed by its conjugation to a molecule of interest, and culminating in the evaluation of the conjugate's cytotoxic properties.
Experimental Methodologies
The following sections detail the key experimental protocols involved in the synthesis and evaluation of peptides modified using this compound or similar azido-containing building blocks.
Synthesis of Azide-Functionalized Peptides
The synthesis of peptides incorporating this compound is typically performed using automated or manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.
Protocol:
-
Resin Preparation: A suitable solid support, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected amine on the resin.
-
Incorporation of this compound: At the desired position in the peptide sequence, this compound is coupled using the same procedure as other amino acids.
-
Chain Elongation: Steps 2 and 3 are repeated to complete the peptide sequence.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: The crude azide-functionalized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry (e.g., ESI-MS, MALDI-TOF) to confirm its identity and purity.
Click Chemistry Conjugation
The azide-functionalized peptide can be conjugated to an alkyne-containing molecule using either CuAAC or SPAAC.
CuAAC Protocol (Copper-Catalyzed):
-
Dissolve the azide-peptide and the alkyne-molecule in a suitable solvent system (e.g., water/t-butanol).
-
Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate.
-
The reaction is typically stirred at room temperature.
-
The resulting peptide conjugate is purified by RP-HPLC.
SPAAC Protocol (Copper-Free):
-
Dissolve the azide-peptide and a strained alkyne (e.g., DBCO, BCN-functionalized molecule) in a biocompatible buffer (e.g., PBS).
-
The reaction proceeds without a catalyst and is stirred at room temperature or 37°C.
-
The conjugate is purified by RP-HPLC or size-exclusion chromatography.
Note: SPAAC is preferred for biological applications where the cytotoxicity of copper is a concern.[2][6]
Cytotoxicity Assays
The cytotoxic effect of the modified peptides is commonly assessed using various in vitro cell-based assays.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with serial dilutions of the peptide conjugate and control peptides for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Other relevant assays include the LDH release assay (for membrane integrity), TUNEL assay (for apoptosis), and caspase activity assays.
Data Presentation: Quantifying Changes in Cytotoxicity
While specific data for this compound is limited, the following tables illustrate how quantitative data from cytotoxicity studies of modified peptides are typically presented. These are based on representative data from studies involving PNA-peptide conjugates and other modified cytotoxic peptides.
Table 1: In Vitro Cytotoxicity of a Hypothetical Peptide-PNA Conjugate
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Unmodified Peptide | HeLa | 48 | > 50 |
| Peptide-PNA Conjugate | HeLa | 48 | 8.5 |
| Control Scrambled PNA Conjugate | HeLa | 48 | > 50 |
| Doxorubicin (Positive Control) | HeLa | 48 | 0.5 |
Table 2: Cell Viability of a Hypothetical CPP-PNA Conjugate
| Concentration (µM) | Cell Line: HT29 (% Viability) | Cell Line: Macrophage (% Viability) |
| 1 | 99 ± 2.1 | 98 ± 1.5 |
| 2 | 98 ± 1.8 | 97 ± 2.0 |
| 4 | 97 ± 2.5 | 97 ± 1.7 |
| 8 | 96 ± 3.0 | 95 ± 2.2 |
Data are presented as mean ± standard deviation. Based on representative data from similar studies.[8]
Visualizing Mechanisms and Pathways
The conjugation of different moieties to a peptide via an this compound linker can engage various cellular signaling pathways to induce cytotoxicity.
Peptide-Drug Conjugate (PDC) Internalization and Action
This diagram illustrates a common mechanism for a PDC targeting a cancer cell.
PNA-Antisense Mechanism
When this compound is used to conjugate a peptide to a PNA-based antisense agent, the mechanism of action involves steric hindrance of protein translation.
Conclusion and Future Perspectives
This compound represents a powerful and versatile tool for the chemical modification of peptides to alter their cytotoxic profiles. Through the precision of solid-phase peptide synthesis and the efficiency of click chemistry, researchers can systematically conjugate a variety of functional molecules to a peptide backbone. This enables the development of novel peptide-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. While further studies are needed to elucidate the specific effects of incorporating this compound itself into various peptide scaffolds, the foundational principles and methodologies outlined in this guide provide a robust starting point for scientists and drug developers. The continued exploration of such chemical tools will undoubtedly pave the way for the next generation of targeted cytotoxic agents.
References
- 1. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jpt.com [jpt.com]
- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effects, immunogenicity and cytotoxicity of a cell penetrating peptide-peptide nucleic acid conjugate against cagA of Helicobacter pylori in cell culture and animal model - PMC [pmc.ncbi.nlm.nih.gov]
The Receptor Pharmacology of N3-Gly-Aeg(Fmoc)-OH Modified Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of N-substituted glycine (peptoid) residues into a peptide backbone can alter its conformational flexibility and susceptibility to proteolytic degradation. Such alterations have been shown to impact cytotoxicity, bacterial cell selectivity, and, critically, receptor pharmacology[1][2]. Notable examples include the modification of Cilengitide, Piscidin 1, and agonists for the melanocortin 3, 4, and 5 (MC3, MC4, and MC5) receptors[1][2]. This guide will delve into the experimental methodologies used to characterize these interactions and the resultant data, providing a blueprint for the investigation of novel N3-Gly-Aeg(Fmoc)-OH modified peptides.
Case Study: Peptoid-Peptide Hybrids as Melanocortin Receptor Ligands
A key study by Kruijtzer et al. (2005) provides valuable insights into the pharmacological effects of introducing peptoid residues into a known melanocortin receptor agonist. The study systematically replaced amino acid residues in a potent MC4 receptor agonist with their corresponding N-substituted glycine (peptoid) counterparts and evaluated their activity at the MC3, MC4, and MC5 receptors.
Data Presentation
The following table summarizes the agonist potencies (EC50 values) of the parent peptide and its peptoid-peptide hybrid derivatives at the mouse MC3, MC4, and MC5 receptors. The data is presented as the negative logarithm of the EC50 value (-log(EC50)), where a higher value indicates greater potency.
| Compound | Modification | -log(EC50) M (MC3R) | -log(EC50) M (MC4R) | -log(EC50) M (MC5R) |
| Parent Peptide | None | 8.3 | 8.7 | 7.9 |
| Hybrid 1 (N-His) | His -> NHis | 6.9 | 7.3 | 6.5 |
| Hybrid 2 (N-Phe) | Phe -> NPhe | 6.2 | 6.8 | 6.1 |
| Hybrid 3 (N-Arg) | Arg -> NArg | < 6 | 7.0 | 6.9 |
| Hybrid 4 (N-Trp) | Trp -> NTrp | 7.1 | 7.8 | 7.0 |
| Hybrid 5 (N-His, N-Phe) | His, Phe -> N-Analog | < 6 | 6.5 | < 6 |
| Hybrid 6 (N-Arg, N-Trp) | Arg, Trp -> N-Analog | 6.8 | 7.7 | 6.8 |
Data extracted from Kruijtzer et al., J. Med. Chem. 2005, 48, 13, 4224–4230.
Key Observations:
-
In general, the introduction of peptoid residues resulted in a decrease in potency at all three melanocortin receptor subtypes.
-
The selectivity profile of the parent peptide was largely maintained in the hybrid analogs.
-
Modification of the arginine residue to its peptoid analog (NArg) led to a significant loss of activity at the MC3 receptor, thereby increasing the selectivity for the MC4 and MC5 receptors over the MC3 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of peptoid-peptide hybrid ligands for melanocortin receptors.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: Start with a Rink Amide MBHA resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the terminal amine.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid in DMF and activate it with a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow it to react.
-
Wash: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Peptoid Monomer Incorporation: For the incorporation of N-substituted glycine residues, first couple bromoacetic acid to the deprotected amine on the resin. Then, displace the bromide with the desired primary amine (e.g., histamine, tryptamine) in a suitable solvent like DMF.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Cell Culture and Transfection
-
Cell Line: Use Human Embryonic Kidney (HEK) 293 cells.
-
Culture Conditions: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transient Transfection: For receptor expression, transiently transfect the HEK293 cells with a plasmid vector containing the cDNA for the desired melanocortin receptor (e.g., mouse MC3R, MC4R, or MC5R) using a suitable transfection reagent like lipofectamine. Allow the cells to express the receptors for 24-48 hours before performing the assays.
Receptor Functional Assay (cAMP Measurement)
-
Cell Seeding: Seed the transfected HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Assay Buffer: Prepare an assay buffer containing DMEM, 0.1% bovine serum albumin (BSA), and a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Compound Stimulation: Wash the cells with the assay buffer and then incubate them with varying concentrations of the test peptides (or a reference agonist like α-MSH) for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP response as a function of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Visualization of Signaling Pathways and Workflows
Melanocortin Receptor Signaling Pathway
The melanocortin receptors (MC3R, MC4R, and MC5R) are G protein-coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit. Upon agonist binding, they initiate a signaling cascade that leads to the production of the second messenger cAMP.
Caption: Agonist binding to melanocortin receptors activates the Gs-cAMP-PKA signaling pathway.
Experimental Workflow for Receptor Pharmacology
The following diagram illustrates the general workflow for synthesizing and characterizing novel peptide ligands.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing N3-Gly-Aeg Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, demonstrating exceptional binding affinity and specificity to their complementary nucleic acid sequences.[] Their resistance to enzymatic degradation makes them promising candidates for therapeutic and diagnostic applications.[][2] The solid-phase peptide synthesis (SPPS) methodology, widely used for peptide assembly, is the standard approach for constructing PNA oligomers.[3][4]
This document provides a detailed protocol for the incorporation of an azide-functionalized N-(2-aminoethyl)glycine (Aeg) monomer, specifically N3-Gly-Aeg(Fmoc)-OH, into a peptide or PNA sequence using Fmoc-based solid-phase peptide synthesis. The azide (N3) moiety serves as a versatile functional handle for subsequent "click" chemistry modifications, allowing for the conjugation of various molecules such as fluorophores, targeting ligands, or polyethylene glycol (PEG).[5][6]
The protocol outlines the standard Fmoc-SPPS cycle and the specific steps required for the efficient coupling of this specialized monomer.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Rink Amide Resin (100-200 mesh) | Synthesis Grade | Sigma-Aldrich, Chempep Inc. |
| This compound | Custom Synthesis | - |
| Fmoc-protected Amino Acids | Synthesis Grade | Orpegen, AltaBioscience |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | ThermoFisher Scientific |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| N,N'-Diisopropylethylamine (DIPEA) | Reagent Grade | Sigma-Aldrich |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Synthesis Grade | Merck |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Merck |
| Dichloromethane (DCM) | ACS Grade | Fluka |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIPS) | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | Merck |
Experimental Protocols
Resin Preparation and Swelling
The initial step in SPPS is the preparation of the solid support. For C-terminally amidated peptides, Rink Amide resin is a common choice.[7]
-
Weigh the desired amount of Rink Amide resin (e.g., 100 mg, 0.25 mmol/g loading for a 25 µmol scale synthesis) and place it into a fritted reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7]
-
After swelling, drain the DMF from the reaction vessel.
Standard Fmoc-SPPS Cycle
The synthesis of the peptide chain proceeds in a cyclical manner, with each cycle adding one amino acid.[4][8]
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[9]
-
Add a 20% solution of piperidine in DMF to the swollen resin.[10][11]
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[7]
This step forms the peptide bond between the free amine on the resin-bound peptide and the incoming activated amino acid.
-
Prepare the coupling solution: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate the carboxylic acid.[10]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[10]
-
To monitor reaction completion, a small sample of the resin can be taken for a Kaiser test.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
Coupling of this compound
The coupling of specialized monomers may require slightly modified conditions to ensure high efficiency.
-
Pre-activation: In a clean vial, dissolve this compound (1.5-3 eq.), HBTU (1.5-3 eq.), and HOBt (1.5-3 eq.) in DMF. Add DIPEA (3-6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[11]
-
Coupling: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-4 hours. Due to the potentially unique structure of the monomer, a longer coupling time compared to standard amino acids may be necessary.[7]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
Washing: After complete coupling, drain the solution and wash the resin extensively with DMF (5 times) and DCM (3 times).
Table 1: Reagent Equivalents and Timings for SPPS Steps
| Step | Reagent | Equivalents (relative to resin loading) | Time |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x (3 min + 7 min) |
| Standard AA Coupling | Fmoc-Amino Acid | 3 | 30 - 60 min |
| HBTU/HOBt | 3 | 30 - 60 min | |
| DIPEA | 6 | 30 - 60 min | |
| This compound Coupling | This compound | 1.5 - 3 | 1 - 4 hours |
| HBTU/HOBt | 1.5 - 3 | 1 - 4 hours | |
| DIPEA | 3 - 6 | 1 - 4 hours | |
| Cleavage | TFA/TIPS/H2O (95:2.5:2.5) | - | 2 - 3 hours |
Final Cleavage and Purification
Once the desired sequence is assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed.
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIPS, and 2.5% H2O.[10] Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to a large volume of ice-cold diethyl ether.[10]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Diagrams
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Post-synthesis modification via Azide-Alkyne Click Chemistry.
References
- 2. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. frontiersin.org [frontiersin.org]
- 11. rsc.org [rsc.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: Incorporation of N3-Gly-Aeg(Fmoc)-OH into Peptide Nucleic Acid (PNA) Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, a feature that confers high binding affinity and specificity to complementary DNA and RNA sequences, along with exceptional resistance to enzymatic degradation.[1][2][3] These properties make PNAs promising candidates for therapeutic and diagnostic applications.[4][5] The ability to introduce specific modifications into the PNA backbone allows for the conjugation of various functional molecules, such as fluorophores, cell-penetrating peptides, or therapeutic agents, thereby expanding their utility.[1][6][7]
This document provides detailed application notes and protocols for the incorporation of the azide-containing monomer, N3-Gly-Aeg(Fmoc)-OH, into PNA sequences. This monomer serves as a versatile chemical handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[6][8][9]
Key Applications
The incorporation of this compound enables the site-specific conjugation of a wide array of functionalities to PNA oligomers. This post-synthetic modification strategy is central to the development of advanced PNA-based tools for:
-
Targeted Drug Delivery: Conjugation of cell-penetrating peptides (CPPs) or other targeting ligands to enhance cellular uptake and delivery of PNA therapeutics.[1][7][10]
-
Molecular Imaging and Diagnostics: Attachment of fluorescent dyes or imaging agents for the detection and visualization of specific nucleic acid sequences in vitro and in vivo.[6][11]
-
Development of Novel Therapeutics: Functionalization with small molecule drugs, photosensitizers, or metal chelators to create multifunctional PNA conjugates.[8][12]
-
Biophysical Studies: Introduction of probes to study PNA-nucleic acid interactions and dynamics.
Experimental Data
The introduction of modifications to the PNA backbone can influence the stability of the resulting PNA-DNA or PNA-RNA duplexes. The data on the direct impact of the N3-Gly-Aeg moiety itself (pre-click chemistry) on duplex stability is not extensively reported. However, studies on various backbone modifications provide insights into the potential effects. Cationic modifications at the gamma position have been shown to increase thermal stability (Tm), while other modifications may have a neutral or slightly destabilizing effect.[13][14][15] The triazole linkage formed post-click reaction will also contribute to the overall properties of the final conjugate.
The following table summarizes the expected impact of incorporating a neutral backbone modification like N3-Gly-Aeg and the subsequent triazole linkage on the thermal stability of PNA:DNA duplexes.
| PNA Sequence Modification | Target | ΔTm (°C per modification) vs. Unmodified PNA | Reference |
| Single internal N3-Gly-Aeg modification (pre-click) | DNA | Neutral to slightly destabilizing | [14] |
| Single internal triazole linkage (post-click) | DNA | Dependent on the nature of the clicked moiety | [13] |
| Multiple internal N3-Gly-Aeg modifications | DNA | Cumulative neutral to destabilizing effect | [16] |
| C-terminal Lysine addition | DNA | +2 to +5 (improves solubility) | [17] |
Note: The actual ΔTm will be sequence-dependent and influenced by the specific molecule conjugated via the click reaction. Experimental validation is crucial for each new conjugate.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Azide-Modified PNA Oligomers
This protocol describes the incorporation of this compound into a PNA sequence using standard Fmoc-based solid-phase synthesis.[2][18]
Materials:
-
Rink Amide resin (or other suitable solid support)[2]
-
Fmoc-protected PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)
-
This compound
-
Coupling solution: 0.2 M of PNA monomer, 0.19 M HCTU (or HATU/PyAOP), and 0.4 M N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP)[2][19]
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)[2]
-
Capping solution: Acetic anhydride/2,6-lutidine/NMP (5:6:89, v/v/v)
-
Cleavage and deprotection cocktail: Trifluoroacetic acid (TFA) / m-cresol (95:5, v/v)[20]
-
Dry DMF, NMP, Dichloromethane (DCM), and Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Monomer Coupling:
-
For standard PNA monomers: Add the pre-activated coupling solution of the desired Fmoc-PNA monomer to the resin. Agitate for 1-2 hours at room temperature.
-
For this compound: Dissolve this compound and the activating agent (e.g., HCTU) in NMP, add DIPEA, and immediately add to the resin. Allow the coupling reaction to proceed for 2-4 hours. The longer coupling time is recommended for modified monomers to ensure high coupling efficiency.
-
-
Washing: After coupling, drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): Treat the resin with the capping solution for 15 minutes to block any unreacted amino groups. Wash the resin as in step 4.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent monomer in the desired PNA sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under a stream of nitrogen. Treat the resin with the TFA/m-cresol cleavage cocktail for 2 hours at room temperature.
-
Precipitation and Purification: Filter the cleavage solution and precipitate the crude PNA by adding cold diethyl ether. Centrifuge to pellet the PNA, wash with cold diethyl ether, and dry the pellet. Purify the crude azide-modified PNA by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PNA oligomer by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule onto the solid-phase-bound azide-modified PNA.[6][8]
Materials:
-
Resin-bound azide-modified PNA (from Protocol 1, before cleavage)
-
Alkyne-functionalized molecule of interest (e.g., alkyne-peptide, alkyne-dye)
-
Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO4) with a reducing agent (e.g., sodium ascorbate)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Reaction solvent: DMF/water or DMSO/water mixture
Procedure:
-
Resin Preparation: After the final Fmoc deprotection of the azide-containing PNA on the resin, wash the resin thoroughly with DMF and the chosen reaction solvent.
-
Click Reaction Cocktail Preparation:
-
In a separate vial, dissolve the alkyne-functionalized molecule (5-10 equivalents relative to the resin loading) in the reaction solvent.
-
Add the copper source (e.g., CuSO4, 1-2 equivalents) and the reducing agent (sodium ascorbate, 5-10 equivalents).
-
Add the ligand (TBTA, 1-2 equivalents) to stabilize the Cu(I) oxidation state.
-
Vortex the mixture until all components are dissolved.
-
-
On-Resin Click Reaction: Add the click reaction cocktail to the resin-bound PNA. Agitate the mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the PNA, and analyzing it by mass spectrometry.
-
Washing: After the reaction is complete, drain the reaction vessel and wash the resin extensively with the reaction solvent, water, and DMF to remove copper salts and excess reagents.
-
Cleavage, Deprotection, and Purification: Proceed with the cleavage, deprotection, and purification of the PNA conjugate as described in steps 8-10 of Protocol 1.
Visualizations
Experimental Workflow for PNA Conjugate Synthesis
Caption: Workflow for synthesizing PNA conjugates using this compound.
PNA-Mediated Antisense Inhibition of a Signaling Pathway
The following diagram illustrates how a PNA, functionalized with a cell-penetrating peptide (CPP) via click chemistry, can act as an antisense agent to inhibit the translation of a key protein (e.g., a kinase) in a cellular signaling pathway.
Caption: PNA antisense inhibition of the MAPK/ERK signaling pathway.
References
- 1. A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and DNA/RNA complementation studies of peptide nucleic acids containing 5-halouracils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and development of peptide nucleic acid (PNA) based analogues for miRNAs targeting in therapeutic and diagnostic fields - Institute of Crystallography - CNR [ic.cnr.it]
- 5. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Functionalization of Peptide Nucleic Acids via post-synthetic click chemistry" by Xiaoxiao Wang [ir.lib.uwo.ca]
- 7. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Template-Mediated Click-Click Reaction: PNA-DNA, PNA-PNA (or Peptide) Ligation, and Single Nucleotide Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PNA Molecular Beacons Assembled by Post-Synthetic Click Chemistry Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of organometallic PNA oligomers by click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Peptide nucleic acids (PNA) derived from N-(N-methylaminoethyl)glycine. Synthesis, hybridization and structural properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Effect of PNA modifications on incorporation into DNA nanostructures - American Chemical Society [acs.digitellinc.com]
- 18. peptide.com [peptide.com]
- 19. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 20. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Step-by-Step Guide for N3-Gly-Aeg(Fmoc)-OH Coupling in Peptoid Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the incorporation of the azide-containing building block, N3-Gly-Aeg(Fmoc)-OH, into peptoid chains using solid-phase synthesis. The protocols detailed herein are based on the widely adopted submonomer method, which offers high efficiency and versatility for the synthesis of sequence-defined peptoids.[1][2][3] This building block is particularly valuable for researchers interested in post-synthesis modification of peptoids via "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the conjugation of a wide range of functionalities.
Introduction to this compound in Peptoid Synthesis
This compound is a specialized monomer used in the submonomer method of peptoid synthesis. In this method, the peptoid backbone is assembled in a stepwise fashion on a solid support through a two-step cycle: acylation and displacement.[1][2][3] this compound serves as the primary amine "submonomer" in the displacement step, introducing a glycine unit with an N-linked azidoethylglycine side chain. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the side chain allows for orthogonal deprotection strategies, further expanding the possibilities for complex peptoid architectures. The azide moiety is a versatile functional group that is generally stable throughout the peptoid synthesis process, including the final cleavage from the resin, provided that harsh reducing agents are avoided.
Experimental Protocols
The following protocols are designed for manual solid-phase peptoid synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.
Materials and Reagents
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
This compound
-
Triisopropylsilane (TIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Place the Rink Amide resin (0.1 mmol) in a fritted syringe or a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL) to remove any impurities.
-
Swell the resin in DMF (5 mL) for at least 1 hour at room temperature.
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Protocol 2: Acylation Step
-
Prepare a 0.6 M solution of bromoacetic acid in DMF.
-
Prepare a 0.6 M solution of DIC in DMF.
-
To the deprotected resin from Protocol 1, add the bromoacetic acid solution (1 mL, 0.6 mmol) and the DIC solution (1 mL, 0.6 mmol).
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the reaction solution.
-
Wash the resin with DMF (5 x 5 mL).
Protocol 3: Displacement Step with this compound
-
Prepare a 0.4 M solution of this compound in DMF.
-
Add the this compound solution (2.5 mL, 1.0 mmol) to the acylated resin from Protocol 2.
-
Agitate the mixture for 2-4 hours at room temperature. The extended reaction time is recommended due to the potential steric hindrance of the submonomer.
-
Drain the reaction solution.
-
Wash the resin with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).
Protocol 4: Monitoring the Coupling Reaction
A qualitative ninhydrin (Kaiser) test can be performed to monitor the completion of the displacement reaction. A small sample of the resin beads is taken and washed. The ninhydrin test will show a blue/purple color if primary amines are present (incomplete reaction) and a yellow/brown color if the reaction is complete.
Protocol 5: Iteration for Peptoid Elongation
To extend the peptoid chain, repeat Protocols 1 (for deprotection of the newly introduced Fmoc group, if desired for side-chain modification) or proceed directly to Protocol 2 to continue backbone elongation.
Protocol 6: Cleavage and Deprotection
-
After the final synthesis cycle, wash the resin with DCM (3 x 5 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Note: Avoid using thio-based scavengers like 1,2-ethanedithiol (EDT), as they can reduce the azide group.[4][5]
-
Add the cleavage cocktail (5 mL) to the dry resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage solution to separate it from the resin beads.
-
Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptoid.
-
Wash the peptoid pellet with cold diethyl ether and dry it under vacuum.
Protocol 7: Purification and Characterization
The crude peptoid can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Data Presentation
The efficiency of each coupling step is crucial for the successful synthesis of the desired peptoid. The following table summarizes the key parameters and expected outcomes for the coupling of this compound.
| Parameter | Recommended Condition | Expected Outcome/Notes |
| Resin | Rink Amide | Yields a C-terminal amide upon cleavage. |
| Acylation Reagents | Bromoacetic acid / DIC | Standard and effective for peptoid synthesis.[2] |
| Acylation Time | 30 minutes | Generally sufficient for complete acylation. |
| Displacement Submonomer | This compound | Introduces the azide functionality. |
| Displacement Time | 2-4 hours | Longer time recommended due to steric bulk. |
| Monitoring | Ninhydrin (Kaiser) Test | Qualitative assessment of reaction completion. |
| Coupling Efficiency | >95% | Expected for most primary amine submonomers. |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H2O | Avoids reduction of the azide group.[4][5] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptoid incorporating this compound.
Caption: Workflow for this compound coupling in peptoid synthesis.
Logical Relationship of Submonomer Method
This diagram outlines the cyclical nature of the submonomer synthesis method.
Caption: The two-step submonomer cycle for peptoid synthesis.
References
- 1. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 4. researchgate.net [researchgate.net]
- 5. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions with N3-Gly-Aeg(Fmoc)-OH Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing click chemistry reactions on peptides modified with N3-Gly-Aeg(Fmoc)-OH. This versatile building block enables the straightforward introduction of an azide moiety for subsequent bioconjugation, cyclization, or modification of peptides using either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction
Click chemistry has become an indispensable tool in peptide science and drug development due to its high efficiency, specificity, and biocompatibility. The this compound building block is designed for standard Fmoc-based solid-phase peptide synthesis (SPPS), incorporating a readily accessible azide group for post-synthetic modification. This allows for the precise attachment of a wide variety of functionalities, including fluorophores, polyethylene glycol (PEG) chains, targeting ligands, and cytotoxic payloads.
The two primary click chemistry pathways applicable to peptides containing the N3-Gly-Aeg moiety are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide-modified peptide with a terminal alkyne. It is known for its high reaction rates and yields.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications involving live cells or in vivo systems.[1]
These application notes provide detailed protocols for both CuAAC and SPAAC reactions, as well as data on reaction kinetics and purification methods to guide researchers in their experimental design.
Data Presentation
Table 1: Quantitative Data for SPAAC Reactions with Azide-Modified Peptides
The following table summarizes the second-order rate constants for the SPAAC reaction between an azide-modified peptide and common strained alkynes, DBCO and BCN. While the specific peptide in the cited study was not modified with this compound, the azide reactivity is comparable and provides a strong benchmark for reaction planning.
| Azide-Modified Peptide Reactant | Strained Alkyne | Second-Order Rate Constant (k₂) | Solvent/Buffer | Temperature | Reference |
| Azide-containing peptide | DBCO-PEG | 0.34 M⁻¹s⁻¹ | HBS buffer, pH 7.4 | 25°C | [2][3] |
| Azide-containing building block | BCN | 0.28 M⁻¹s⁻¹ | MeOD | 25°C | [2][3] |
DBCO: Dibenzocyclooctyne; BCN: Bicyclo[6.1.0]nonyne; HBS: HEPES-buffered saline; MeOD: Deuterated methanol.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N3-Gly-Aeg Modified Peptides
This protocol outlines the incorporation of the this compound building block into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Incorporation of this compound: Couple this compound using the same procedure as for other amino acids.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - In Solution
This protocol describes the conjugation of an alkyne-containing molecule to an N3-Gly-Aeg modified peptide in solution.
Materials:
-
N3-Gly-Aeg modified peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA, TBTA)
-
Solvent (e.g., DMSO, tBuOH/H₂O (1:1), DMF)
-
Purification system (RP-HPLC)
Procedure:
-
Dissolve Reactants: Dissolve the N3-Gly-Aeg modified peptide and a slight excess (1.2-1.5 equivalents) of the alkyne-functionalized molecule in the chosen solvent.
-
Prepare Catalyst Stock Solutions: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., 100 mM in DMSO/water).
-
Add Reagents: To the solution of peptide and alkyne, add the copper ligand (final concentration ~1 mM), followed by CuSO₄ (final concentration ~0.2 mM), and finally sodium ascorbate (final concentration ~2 mM).
-
Reaction: Gently mix the reaction and allow it to proceed at room temperature for 4-12 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Upon completion, purify the peptide conjugate by RP-HPLC to remove unreacted starting materials and catalyst.
-
Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - In Solution
This protocol details the copper-free conjugation of a strained alkyne to an N3-Gly-Aeg modified peptide.
Materials:
-
N3-Gly-Aeg modified peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-PEG, BCN-fluorophore)
-
Buffer (e.g., PBS pH 7.4, HEPES buffer) or organic solvent (e.g., DMSO, acetonitrile)
-
Purification system (RP-HPLC)
Procedure:
-
Dissolve Reactants: Dissolve the N3-Gly-Aeg modified peptide and a slight excess (1.2-1.5 equivalents) of the strained alkyne-functionalized molecule in the chosen buffer or solvent.
-
Reaction: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used. The reaction progress can be monitored by RP-HPLC.
-
Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.
-
Characterization: Verify the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Visualizations
Caption: Workflow for peptide synthesis and click modification.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N3-Gly-Aeg(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of N3-Gly-Aeg(Fmoc)-OH in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This "click chemistry" approach offers a highly efficient and versatile method for the modification of peptides and peptide nucleic acids (PNAs), enabling the synthesis of complex biomolecules for research and drug development.[1][2]
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, allowing for the rapid and specific formation of a stable triazole linkage between an azide and a terminal alkyne.[1][3] The this compound building block is a valuable reagent for solid-phase peptide synthesis (SPPS) and PNA synthesis, incorporating an azide functionality ready for post-synthetic modification via CuAAC.[4][5][6] This enables the site-specific conjugation of a wide variety of molecules, including fluorophores, affinity tags, and drug molecules, to a peptide or PNA backbone.
The use of the Fmoc protecting group allows for compatibility with standard Fmoc-based SPPS protocols.[7] The azide group is stable to the conditions of peptide synthesis and is selectively reactive in the presence of a copper(I) catalyst.[7]
Key Applications
-
Peptide and PNA Conjugation: Site-specific labeling of peptides and PNAs with reporter molecules (e.g., fluorophores, biotin) for use in molecular biology and diagnostic assays.
-
Drug Development: Synthesis of peptide-drug conjugates (PDCs) and other complex therapeutic molecules.
-
Biomaterial Science: Functionalization of peptide-based biomaterials to enhance their properties or introduce new functionalities.
-
Proteomics and Chemical Biology: Development of chemical probes to study protein function and interactions.
Reaction Mechanism and Experimental Workflow
The CuAAC reaction proceeds through a well-defined catalytic cycle involving a copper(I) acetylide intermediate. The following diagrams illustrate the reaction mechanism and a typical experimental workflow for an on-resin CuAAC reaction using this compound.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization may be required for specific peptide/PNA sequences and alkyne substrates.
Protocol 1: On-Resin CuAAC Reaction with this compound
This protocol is adapted from a similar procedure for an azide-containing PNA monomer.[7]
Materials:
-
Peptide/PNA-resin containing the N3-Gly-Aeg moiety with a free N-terminus.
-
Terminal alkyne (5-10 equivalents relative to resin loading).
-
Copper(I) iodide (CuI) (1-2 equivalents).
-
N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents).
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Standard solid-phase synthesis vessel and shaker.
Procedure:
-
Resin Swelling and Washing: Swell the azide-functionalized peptide/PNA-resin in DMF for at least 30 minutes. Wash the resin thoroughly with DMF (3 x 5 mL).
-
Reaction Cocktail Preparation: In a separate vial, dissolve the terminal alkyne (5-10 eq.) in a minimal amount of DMF or THF.
-
Catalyst and Base Addition: To the reaction vessel containing the resin, add CuI (1-2 eq.) and DIPEA (5-10 eq.).
-
Initiate Reaction: Add the solution of the terminal alkyne to the resin mixture.
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature for 4-16 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS. In many cases, the reaction proceeds to completion.[7]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL), followed by dichloromethane (DCM) (3 x 5 mL), and methanol (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide/PNA from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin CuAAC using CuSO₄/Sodium Ascorbate
This protocol utilizes a common alternative catalytic system.
Materials:
-
Peptide/PNA-resin containing the N3-Gly-Aeg moiety with a free N-terminus.
-
Terminal alkyne (5-10 equivalents).
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents).
-
Sodium ascorbate (1-5 equivalents).
-
Solvent: A mixture of DMF and water (e.g., 4:1 v/v).
Procedure:
-
Resin Swelling and Washing: Swell and wash the resin as described in Protocol 1.
-
Reaction Mixture Preparation: In the reaction vessel, add the terminal alkyne (5-10 eq.) dissolved in the DMF/water solvent mixture.
-
Catalyst Addition: Add the sodium ascorbate (1-5 eq.) followed by the CuSO₄·5H₂O (0.1-0.5 eq.). The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.
-
Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours. Monitor the reaction as described in Protocol 1.
-
Washing, Drying, Cleavage, and Purification: Follow steps 6-9 from Protocol 1.
Quantitative Data Summary
The efficiency of the CuAAC reaction on solid support is generally high, often leading to complete conversion of the starting material.[7] The following table summarizes typical reaction conditions and outcomes based on literature reports for similar systems.
| Parameter | Condition/Value | Reference |
| Catalyst System | CuI / DIPEA | [7] |
| Copper Source | Copper(I) Iodide (CuI) | [7] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [7] |
| Solvent | DMF or THF | [7] |
| Reactant Ratio (Alkyne:Azide) | 5-10 : 1 | General Guideline |
| Temperature | Room Temperature | [7] |
| Reaction Time | 4 - 16 hours | General Guideline |
| Conversion | Complete consumption of starting material observed by LC-MS | [7] |
| Parameter | Condition/Value | Reference |
| Catalyst System | CuSO₄ / Sodium Ascorbate | General Protocol |
| Copper Source | Copper(II) Sulfate | General Protocol |
| Reducing Agent | Sodium Ascorbate | General Protocol |
| Solvent | DMF / H₂O | General Protocol |
| Reactant Ratio (Alkyne:Azide) | 5-10 : 1 | General Guideline |
| Temperature | Room Temperature | General Protocol |
| Reaction Time | 4 - 16 hours | General Guideline |
| Conversion | Typically high, optimization may be required | General Knowledge |
Note: Reaction times and yields are highly dependent on the specific alkyne, the peptide/PNA sequence, and the resin used. It is recommended to perform a small-scale test reaction to optimize conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient equivalents of alkyne, catalyst, or base.- Poor quality of reagents or solvents.- Steric hindrance around the azide or alkyne.- Inefficient mixing. | - Increase the equivalents of reagents.- Use fresh, anhydrous solvents.- Increase reaction time or temperature (e.g., 40-50 °C).- Ensure adequate agitation of the resin. |
| Side Product Formation | - Oxidation of Cu(I) to Cu(II).- Degradation of the peptide/PNA. | - Degas solvents to remove oxygen.- Ensure an adequate excess of sodium ascorbate if using the CuSO₄ system.- Avoid prolonged reaction times at elevated temperatures. |
| Difficulty in Purification | - Unreacted starting materials.- Copper contamination. | - Ensure the reaction has gone to completion.- Wash the resin thoroughly with a copper-chelating solution (e.g., a dilute solution of EDTA or ammonium acetate) before cleavage. |
Conclusion
The use of this compound in conjunction with the Copper-Catalyzed Azide-Alkyne Cycloaddition reaction provides a robust and efficient platform for the synthesis of modified peptides and PNAs. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement this powerful chemical ligation strategy in their work.
References
- 1. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N3-Gly-Aeg(Fmoc)-OH for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has gained widespread use in chemical biology, drug development, and materials science.[1][2] This copper-free click chemistry reaction proceeds rapidly and with high specificity between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule under mild, physiological conditions.[1][3] The lack of cytotoxicity associated with copper catalysts makes SPAAC particularly well-suited for applications in living systems.[1]
N3-Gly-Aeg(Fmoc)-OH is a versatile building block for solid-phase peptide synthesis (SPPS) that incorporates an azide moiety, enabling the site-specific modification of peptides and proteins. This application note provides detailed protocols for the incorporation of this compound into a peptide sequence via Fmoc-based SPPS and subsequent bioconjugation with a DBCO-containing molecule using SPAAC.
Key Features of SPAAC
-
Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it ideal for in vivo and live-cell applications.[1][3]
-
Bioorthogonal: The azide and cyclooctyne groups are abiotic and do not react with naturally occurring functional groups in biological systems.
-
High Reaction Rates: SPAAC reactions are known for their favorable kinetics, proceeding efficiently at low concentrations.
-
Stability: The resulting triazole linkage is highly stable under a wide range of conditions.[4]
Applications
-
Peptide and Protein Labeling: Site-specific attachment of fluorescent dyes, biotin, or other reporter molecules.
-
Antibody-Drug Conjugates (ADCs): Covalent linkage of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Surface Immobilization: Attachment of peptides or proteins to surfaces for various biotechnological applications.
-
Hydrogel Formation: Cross-linking of polymers for the creation of biocompatible hydrogels.
Quantitative Data Summary
The following table summarizes representative kinetic data for SPAAC reactions between azide-containing amino acids and DBCO derivatives. While specific data for this compound is not extensively published, the provided values for similar azido-amino acids offer a reasonable expectation of reaction performance.
| Azide-Containing Moiety | Cyclooctyne Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Buffer Conditions | Reference |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 1.22 | PBS (pH 7), HEPES (pH 7) | [5] |
| Azidolysine-containing peptide | DBCO-PEG | 0.34 | HBS (pH 7.4) | [6][7] |
| para-azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | ~7-fold higher than pAzF | Not specified | [8] |
Table 1: Representative second-order rate constants for SPAAC reactions. The reaction kinetics are influenced by buffer composition, pH, and the specific structures of the azide and cyclooctyne.[5]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing the N3-Gly-Aeg moiety using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage cocktail (mild): 95:2.5:2.5 (v/v/v) DCM/TFA/Triisopropylsilane (TIS) or 1% TFA in DCM for highly acid-sensitive resins like 2-chlorotrityl chloride resin.
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the desired Fmoc-amino acid (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including this compound.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the final peptidyl-resin with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.
-
Peptide Cleavage and Deprotection (Mild Conditions):
-
Crucial Step: To prevent the degradation of the DBCO moiety in the subsequent SPAAC reaction, it is critical to use mild cleavage conditions if the cyclooctyne is sensitive to strong acids. Standard high-concentration TFA cocktails can lead to the decomposition of DBCO.
-
For resins like 2-chlorotrityl chloride, cleavage can be achieved with a solution of acetic acid/trifluoroethanol/DCM (1:1:8) or 1% TFA in DCM.
-
Treat the resin with the mild cleavage cocktail for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.
Protocol 2: SPAAC Bioconjugation of Azide-Peptide with a DBCO-Molecule
This protocol describes the conjugation of the purified azide-containing peptide with a DBCO-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule) in solution.
Materials:
-
Purified azide-containing peptide
-
DBCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.
-
Organic co-solvent (if needed for solubility): DMSO or DMF
-
Analytical and preparative RP-HPLC
-
Mass spectrometer
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of the azide-peptide and the DBCO-molecule.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the peptide conjugate from unreacted starting materials and byproducts using preparative RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Visualizations
Figure 1: Experimental workflow for peptide synthesis and SPAAC conjugation.
Figure 2: Signaling pathway of the SPAAC reaction.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. broadpharm.com [broadpharm.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N3-Gly-Aeg(Fmoc)-OH in Peptide Macrocyclization Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclization is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides, such as receptor affinity, selectivity, stability against enzymatic degradation, and cell permeability. The introduction of N-substituted glycine or "peptoid" residues, offers a versatile approach to creating diverse and conformationally constrained macrocyclic structures. N3-Gly-Aeg(Fmoc)-OH is a valuable building block for this purpose, enabling peptide macrocyclization through bioorthogonal "click chemistry" reactions.[1][2][3]
This azido-functionalized N-substituted glycine derivative can be readily incorporated into a growing peptide chain during standard solid-phase peptide synthesis (SPPS). The pendant azide group serves as a chemical handle for subsequent intramolecular cyclization with an alkyne-containing amino acid residue within the same peptide sequence. This is typically achieved via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage.[1][2][3]
These application notes provide detailed protocols for the use of this compound in the synthesis of macrocyclic peptides and peptoids.
Chemical Properties
| Property | Value |
| Chemical Name | N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine |
| Synonyms | Fmoc-Aeg(N3)-OH, Fmoc-N-(2-azidoethyl)glycine |
| Molecular Formula | C21H21N5O5 |
| Molecular Weight | 423.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, NMP |
| Storage | Store at 2-8°C |
Applications
The primary application of this compound is in the synthesis of macrocyclic peptides and peptoids with potential therapeutic applications. The resulting triazole-containing macrocycles can mimic or stabilize specific peptide secondary structures, such as β-turns and α-helices. This conformational constraint can lead to improved biological activity.
Mentioned applications in the literature, although without detailed protocols for this specific building block, include the synthesis of analogs of:
Experimental Protocols
Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the incorporation of this compound and an alkyne-containing amino acid into a linear peptide sequence using manual or automated Fmoc-SPPS.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids
-
This compound
-
Fmoc-L-propargylglycine (or other alkyne-containing amino acid)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU/HOBt (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each amino acid in the desired sequence.
-
Incorporation of this compound and Fmoc-L-propargylglycine:
-
For the incorporation of this compound and Fmoc-L-propargylglycine, use the same coupling protocol as for standard amino acids. Due to the potential for steric hindrance with N-substituted glycines, a longer coupling time or a more potent coupling reagent like HATU may be beneficial.[4]
-
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing and Drying: Wash the resin-bound linear peptide precursor with DMF, DCM, and MeOH, then dry under vacuum.
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the intramolecular cyclization of the resin-bound linear peptide precursor.
Materials:
-
Resin-bound linear peptide precursor
-
Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI)
-
Sodium Ascorbate
-
2,6-Lutidine
-
DIPEA
-
Solvents: Degassed Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 10-15 minutes.
-
Solvent Exchange: Remove the DCM and add a solution of degassed DMSO.
-
Cyclization Cocktail Preparation: In a separate vial, dissolve CuBr (1-2 equivalents relative to resin loading) in degassed DMSO. Add sodium ascorbate (1-2 eq.), 2,6-lutidine (10 eq.), and DIPEA (10 eq.).
-
Cyclization Reaction: Add the cyclization cocktail to the resin. Purge the reaction vessel with nitrogen or argon and shake gently at room temperature for 16-24 hours.
-
Monitoring the Reaction: A small sample of the resin can be cleaved and analyzed by LC-MS to monitor the progress of the cyclization.
-
Washing: After the reaction is complete, wash the resin thoroughly with a solution of isopropanol/DMSO (5:3 v/v), followed by DMF, and finally DCM.
-
Drying: Dry the resin-bound macrocyclic peptide under vacuum.
Cleavage and Purification
Materials:
-
Resin-bound macrocyclic peptide
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (H2O)
-
Preparative RP-HPLC system
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final macrocyclic peptide as a white fluffy powder.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data
The efficiency of macrocyclization can be influenced by factors such as the peptide sequence, the length of the linker arms, and the reaction conditions. The following table provides representative data for on-resin CuAAC macrocyclization. Note: This data is illustrative and may vary depending on the specific peptide sequence and experimental conditions.
| Peptide Sequence (Illustrative) | Linear Peptide Mass (Expected) | Cyclized Peptide Mass (Expected) | Cyclization Time (h) | Crude Purity (%) | Isolated Yield (%) |
| Ac-Cys(Pra)-Gly-Aeg(N3) -Arg-Gly-Asp-Ser-NH2 | 850.9 Da | 850.9 Da | 18 | ~75% | 30-50% |
| Ac-Lys(Pra)-Ala-Val-Aeg(N3) -Leu-Ile-Gly-NH2 | 882.1 Da | 882.1 Da | 24 | ~60% | 25-40% |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological applications where the cytotoxicity of the copper catalyst is a concern, SPAAC offers a metal-free alternative.[5][] In this approach, the alkyne-containing amino acid is replaced with one bearing a strained alkyne, such as bicyclononyne (BCN) or dibenzocyclooctyne (DBCO). The ring strain of these alkynes is sufficient to drive the cycloaddition with the azide on the this compound residue without the need for a catalyst.
The synthesis of the linear peptide is analogous to the protocol described above, with the substitution of Fmoc-L-propargylglycine with an appropriate strained alkyne amino acid derivative. The on-resin cyclization is typically performed in an organic solvent like DMF or DMSO at room temperature, and the reaction progress is monitored by LC-MS.
Conclusion
This compound is a versatile building block for the synthesis of macrocyclic peptides and peptoids via "click" chemistry. The protocols outlined above provide a general framework for the incorporation of this residue and subsequent on-resin macrocyclization using CuAAC. While specific reaction conditions may require optimization for individual peptide sequences, this approach offers a robust and efficient method for generating conformationally constrained peptides for various research and drug discovery applications. The potential for using SPAAC further extends the utility of this building block to applications where metal catalysts are undesirable.
References
Application Notes: Synthesis of Fluorescently Labeled Peptides using N3-Gly-Aeg(Fmoc)-OH
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bachem.com [bachem.com]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Cleavage and Deprotection of PNA Containing N3-Gly-Aeg(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, offering high binding affinity and specificity to complementary DNA and RNA sequences, along with exceptional resistance to enzymatic degradation.[1][2] These properties make PNAs promising candidates for various therapeutic and diagnostic applications, including antisense and antigene therapies, gene editing, and molecular diagnostics.[1][3][4]
The incorporation of modified monomers, such as N3-Gly-Aeg(Fmoc)-OH, which introduces an azido group, further expands the functional repertoire of PNAs. The azide moiety serves as a versatile chemical handle for bioconjugation via "click chemistry," enabling the attachment of various functionalities like fluorescent dyes, targeting ligands, or drug molecules.[5][6][7]
This document provides detailed application notes and protocols for the efficient cleavage and deprotection of PNAs containing the this compound monomer. A critical consideration addressed is the preservation of the azido group, which can be susceptible to reduction during standard cleavage conditions.
Data Presentation: Cleavage Cocktail Comparison
The selection of the cleavage cocktail is critical for obtaining a high-purity PNA product while preserving acid-labile functionalities like the azido group. The following table summarizes common cleavage cocktails used for Fmoc-based PNA synthesis and their compatibility with azide-containing PNAs.
| Cleavage Cocktail Composition (v/v/v) | Scavengers | Recommended for Azide-Modified PNA? | Notes | Reference |
| TFA / TIS / H₂O (95:2.5:2.5) | Triisopropylsilane (TIS) | Yes | A standard and effective cocktail for most PNAs. TIS is a non-thiol scavenger and is compatible with the azide group. | [8] |
| TFA / m-cresol (95:5) | m-cresol | Yes | Another common cocktail for PNA cleavage. m-cresol is a cation scavenger and does not reduce azides. | |
| TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) | TIS, Ethanedithiol (EDT) | No | EDT is a thiol-based scavenger that has been shown to reduce azides to amines, leading to an undesired side product. | [9][10] |
| TFA / TIS / H₂O / DTT | TIS, Dithiothreitol (DTT) | Potentially, with caution | DTT is a milder thiol scavenger than EDT and may result in less azide reduction. However, for complete preservation of the azide, non-thiol scavengers are preferred. | [9] |
Note: The efficiency of cleavage and the extent of side reactions can be sequence-dependent. It is always recommended to perform a small-scale trial cleavage and analyze the product by mass spectrometry to optimize the conditions for a specific PNA sequence.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of PNA containing this compound
This protocol is recommended for PNAs containing the N3-Gly-Aeg monomer, utilizing a non-thiol scavenger to preserve the integrity of the azido group.
Materials:
-
PNA-functionalized resin (dried under vacuum)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / deionized H₂O (95:2.5:2.5, v/v/v)
-
Ice-cold diethyl ether
-
Acetonitrile (ACN)
-
Deionized H₂O
-
Centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen stream
-
HPLC system for purification
Procedure:
-
Resin Preparation: Place the dried PNA-resin (typically 10-50 mg) in a 1.5 mL or 2 mL screw-cap tube.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin. A general guideline is to use 1 mL of cocktail per 100 mg of resin.
-
Ensure the resin is fully submerged.
-
Incubate the mixture at room temperature with gentle agitation for 1.5 to 2 hours.[8]
-
-
PNA Precipitation:
-
Filter the cleavage mixture to separate the resin, collecting the filtrate in a 50 mL centrifuge tube.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Add 40 mL of ice-cold diethyl ether to the centrifuge tube containing the filtrate to precipitate the crude PNA.[8]
-
Incubate the tube on ice for 30 minutes.
-
-
PNA Isolation:
-
Centrifuge the tube at 4000 rpm for 5 minutes to pellet the PNA.
-
Carefully decant the supernatant.
-
Wash the PNA pellet twice with 40 mL of cold diethyl ether, repeating the centrifugation and decanting steps.[8]
-
-
Drying:
-
After the final wash, dry the PNA pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
-
Solubilization and Analysis:
-
Dissolve the crude PNA pellet in a suitable solvent, such as 0.1% TFA in water or a water/acetonitrile mixture.
-
Analyze the crude product by mass spectrometry to confirm the molecular weight and assess the purity.
-
-
Purification:
-
Purify the crude PNA by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Protocol 2: Post-Cleavage Work-up and Purification
Materials:
-
Crude, dried PNA pellet
-
0.1% TFA in deionized H₂O (Solvent A)
-
0.1% TFA in acetonitrile (Solvent B)
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude PNA pellet in a minimal volume of Solvent A or a mixture of Solvent A and B. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the PNA solution onto the column.
-
Elute the PNA using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes). The optimal gradient may vary depending on the PNA sequence.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major PNA peak.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the PNA.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final PNA product as a white, fluffy powder.
Visualizations
Caption: Workflow for PNA Cleavage and Deprotection.
Caption: General workflow for the application of a modified PNA.
References
- 1. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Novel Synthesis Techniques and Applications of Peptide Nucleic Acids (PNA) in Molecular Biology and Therapeutic Areas | MolecularCloud [molecularcloud.org]
- 4. pharmiweb.com [pharmiweb.com]
- 5. A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Peptides Modified with N3-Gly-Aeg(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as N3-Gly-Aeg(Fmoc)-OH, into synthetic peptides is a critical strategy for the development of novel therapeutics, probes, and biomaterials. The azido (N3) group serves as a versatile chemical handle for bioconjugation via "click chemistry," enabling the attachment of various functionalities like fluorophores, imaging agents, or polyethylene glycol (PEG) chains. The N-(2-aminoethyl)glycine (Aeg) backbone can impart unique conformational properties to the peptide.
Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude peptide product contains the desired modified peptide along with various impurities. These impurities can include deletion sequences, truncated peptides, by-products from the cleavage of protecting groups, and residual scavengers.[1] Effective purification is paramount to isolate the target peptide and ensure the accuracy and reproducibility of downstream applications.
This document provides detailed application notes and protocols for the three primary methods for purifying peptides modified with this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and Precipitation.
Purification Strategies Overview
The choice of purification method depends on the desired final purity, the scale of the synthesis, and the physicochemical properties of the peptide. A typical workflow involves an initial crude purification or desalting step, followed by high-resolution purification.
Figure 1. General workflow for the synthesis and purification of azide-modified peptides.
Data Presentation: Purity and Yield
The efficiency of each purification step is assessed by purity and yield. Purity is typically determined by analytical RP-HPLC and mass spectrometry (MS), while yield is calculated based on the amount of purified peptide obtained relative to the theoretical yield from the synthesis.
| Purification Method | Typical Purity | Typical Recovery/Yield | Scale | Application |
| Precipitation | Low to Moderate (Crude) | > 80% | Small to Large | Initial cleanup, removal of scavengers |
| Solid-Phase Extraction (SPE) | Moderate to High (>85%) | 60-90% | Small to Medium | Desalting, enrichment, rapid purification |
| Reversed-Phase HPLC (RP-HPLC) | High to Very High (>95-99%) | 30-70% | Small to Large | High-purity applications, final purification step |
Note: The values presented are typical ranges and can vary significantly based on the peptide sequence, length, and hydrophobicity.[2][3]
Experimental Protocols
Ether Precipitation for Crude Peptide
Application: This is the most common initial work-up step after cleavage of the peptide from the solid-phase resin. It serves to separate the peptide from the bulk of the cleavage cocktail scavengers (e.g., triisopropylsilane, thioanisole) and some small organic impurities.
Protocol:
-
Preparation: During the final 30 minutes of the peptide cleavage reaction, cool a sterile 50 mL polypropylene centrifuge tube containing 30-40 mL of cold diethyl ether on an ice bath.
-
Precipitation: After the cleavage is complete, filter the resin and collect the acidic cleavage solution (containing the peptide). Slowly add the filtrate dropwise to the cold diethyl ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubation: Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifugation: Pellet the precipitated peptide by centrifugation at 3000-5000 x g for 5-10 minutes at 4°C.
-
Washing: Carefully decant the ether supernatant. Resuspend the peptide pellet in 10-20 mL of fresh, cold diethyl ether to wash away residual scavengers. Repeat the centrifugation and decantation steps two more times.
-
Drying: After the final wash, loosely cap the tube and allow the peptide pellet to air-dry in a fume hood for 10-20 minutes to remove residual ether. Do not over-dry, as this can make the peptide difficult to dissolve.
-
Storage/Downstream Processing: The crude peptide pellet can be stored at -20°C or dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for subsequent purification by SPE or RP-HPLC.
Figure 2. Workflow for ether precipitation of crude synthetic peptides.
Solid-Phase Extraction (SPE)
Application: SPE is an effective method for desalting, concentrating, and partially purifying the crude peptide. It is faster than HPLC and uses less solvent, making it ideal for rapid cleanup or for enriching the target peptide before a final HPLC step. A C18-silica stationary phase is typically used.
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5-10 mL of 100% acetonitrile through it, followed by 5-10 mL of an equilibration buffer (e.g., 0.1% TFA in water). Do not let the cartridge run dry.
-
Sample Loading: Dissolve the crude peptide pellet in a minimal volume of the equilibration buffer (e.g., 1-2 mL). Load the dissolved peptide solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5-10 mL of the equilibration buffer to remove salts and very polar impurities.
-
Elution: Elute the peptide using a stepwise gradient of increasing acetonitrile concentration in the equilibration buffer. For example:
-
Elute with 5 mL of 10% acetonitrile in 0.1% TFA/water.
-
Elute with 5 mL of 30% acetonitrile in 0.1% TFA/water.
-
Elute with 5 mL of 60% acetonitrile in 0.1% TFA/water.
-
Elute with 5 mL of 90% acetonitrile in 0.1% TFA/water.
-
-
Fraction Analysis: Collect the eluates as separate fractions. Analyze each fraction by analytical RP-HPLC and/or mass spectrometry to identify the fractions containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Figure 3. Solid-Phase Extraction (SPE) workflow for peptide purification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application: RP-HPLC is the gold standard for achieving high-purity peptides (>95%).[1] It separates peptides based on their hydrophobicity. The azide modification in this compound is generally stable to standard RP-HPLC conditions (acidic mobile phases with acetonitrile).
Protocol:
-
System Preparation:
-
Column: Use a preparative or semi-preparative C18 column (e.g., 10 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: Adjust based on the column diameter (e.g., 4-10 mL/min for a 10 mm ID column).
-
Detection: Monitor the elution at 220 nm and 280 nm (if the peptide contains Trp or Tyr).
-
-
Sample Preparation: Dissolve the crude or SPE-purified peptide in Mobile Phase A at a concentration of 1-10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10-15 minutes.
-
Inject the prepared sample.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the specific peptide and may require optimization with analytical runs first.
-
-
Fraction Collection: Collect fractions (e.g., 1-2 mL per fraction) as peaks are detected.
-
Analysis and Pooling: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the target peptide at the desired purity. Pool the pure fractions.
-
Solvent Removal and Lyophilization: Remove the acetonitrile from the pooled fractions using a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain the final purified peptide as a TFA salt.
Conclusion
The successful purification of peptides modified with this compound is a critical step in their utilization for research and development. The choice of purification strategy—precipitation, SPE, or RP-HPLC—should be guided by the specific requirements of the downstream application. For most quantitative and sensitive assays, a final purification step by RP-HPLC is essential to achieve the high purity necessary for reliable results. The protocols provided herein offer a comprehensive guide for researchers to effectively purify these valuable modified peptides.
References
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of N3-Gly-Aeg(Fmoc)-OH in SPPS
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during Solid-Phase Peptide Synthesis, with a specific focus on the coupling of N3-Gly-Aeg(Fmoc)-OH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low coupling efficiency for this compound in my peptide sequence. What are the potential causes?
Low coupling efficiency for this compound can stem from several factors, primarily related to its structure and the conditions of the synthesis:
-
Steric Hindrance: The most likely cause is the significant steric bulk of the Aeg(Fmoc) portion of the molecule. The Fmoc protecting group on the aminoethylglycine backbone can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.[1][2]
-
Secondary Structure Formation and Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) or aggregate, making the N-terminal amine less accessible for coupling.[3] While this compound itself is not a long peptide, its incorporation can be hindered by the aggregation of the preceding sequence.
-
Suboptimal Activation or Coupling Time: Standard coupling protocols may not be sufficient for such a sterically hindered amino acid. The activation of the carboxylic acid might be incomplete, or the coupling reaction may require a longer duration to proceed to completion.
-
Reagent Solubility: Poor solubility of this compound or the coupling reagents in the reaction solvent (e.g., DMF) can lead to lower effective concentrations and reduced reaction rates.[4][5]
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, leading to a deletion sequence.[6]
Q2: How can I improve the coupling efficiency of this compound?
Several strategies can be employed to overcome low coupling efficiency with sterically demanding building blocks:
-
Optimize Coupling Reagents and Additives: For difficult couplings, standard activators like DIC/HOBt may be insufficient.[7] Switching to more potent uronium/aminium or phosphonium salt-based coupling reagents is highly recommended. Additives like HOAt or Oxyma Pure can further enhance coupling efficiency.[8]
-
Uronium/Aminium Reagents: HATU, HCTU, and TBTU are highly effective for hindered couplings. HATU, in particular, is often cited for its high reactivity.
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for difficult couplings and can be used in excess to drive the reaction to completion.
-
Carbodiimides with Additives: If using a carbodiimide like DIC, the inclusion of Oxyma Pure is reported to outperform HOBt.
-
-
Increase Coupling Time and Temperature: Extending the reaction time (e.g., from 1-2 hours to 4 hours, or even overnight) can allow the sterically hindered coupling to proceed more completely. In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can also improve the reaction rate, though this should be done cautiously to avoid side reactions.
-
Perform a Double Coupling: If a single coupling reaction does not result in a satisfactory yield, a second coupling step with a fresh solution of the activated this compound can be performed before proceeding to the next deprotection step.
-
Monitor the Coupling Reaction: It is crucial to monitor the completion of the coupling reaction to determine if these optimizations are effective. The Kaiser test or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test can be used to qualitatively assess the presence of free primary amines on the resin.[9] A negative test result (e.g., yellow beads for the Kaiser test) indicates a complete coupling.
Q3: Are there any known side reactions involving the azide group of this compound during SPPS?
The azide functional group is generally stable under standard Fmoc-based SPPS conditions. It is considered a bioorthogonal functional group, meaning it does not typically react with the reagents used for deprotection (piperidine in DMF) or coupling (e.g., HATU, DIC).[3] The primary challenges with this building block are related to steric hindrance rather than the reactivity of the azide group itself.
Q4: Can the solvent choice impact the coupling efficiency?
Yes, the solvent plays a critical role in SPPS. The standard solvent, N,N-Dimethylformamide (DMF), is generally effective at solvating the peptide chain and reagents. However, in cases of severe aggregation, alternative solvents or solvent mixtures may be beneficial. For instance, using N-Methyl-2-pyrrolidone (NMP) or incorporating a small percentage of a "chaotropic" solvent like DMSO can help to disrupt secondary structures and improve solvation. It is also imperative to use high-purity, amine-free DMF to prevent premature Fmoc deprotection or other side reactions.[10]
Data Summary: Coupling Reagents for Difficult Couplings
The following table summarizes various coupling reagents and their suitability for challenging couplings, such as those involving sterically hindered amino acids like this compound.
| Coupling Reagent | Reagent Type | Additive | Advantages for Difficult Couplings | Potential Drawbacks |
| HATU | Uronium/Aminium | HOAt (intrinsic) | Highly reactive, very effective for hindered amino acids. | Higher cost. |
| HCTU | Uronium/Aminium | 6-Cl-HOBt (intrinsic) | High reactivity, often used as a cost-effective alternative to HATU. | Can cause side reactions with cysteine.[1] |
| PyBOP | Phosphonium | HOBt (intrinsic) | Excellent for hindered couplings, can be used in excess. | Byproduct (HMPA) is carcinogenic. |
| PyAOP | Phosphonium | HOAt (intrinsic) | More reactive than PyBOP due to the presence of HOAt. | Higher cost than PyBOP. |
| COMU | Uronium/Aminium | Oxyma Pure (intrinsic) | High coupling efficiency, safer byproducts than HOBt/HOAt-based reagents. | May be less soluble in some green solvents.[5] |
| DIC/Oxyma | Carbodiimide | Oxyma Pure | Good performance, safer than DIC/HOBt. | Generally less reactive than uronium/phosphonium reagents. |
Experimental Protocols
Protocol 1: Standard Kaiser Test for Monitoring Coupling Completion
-
Sample Collection: After the coupling reaction is complete, remove a small sample of the resin (approximately 5-10 beads) and place them in a small glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF (3x) and then with ethanol (3x) to remove any residual reagents.
-
Reagent Addition: Add the following three solutions to the test tube:
-
2-3 drops of potassium cyanide in pyridine (e.g., 65 mg KCN in 100 mL pyridine).
-
2-3 drops of ninhydrin in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).
-
2-3 drops of phenol in ethanol (e.g., 80 g phenol in 20 mL ethanol).
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[9]
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless, indicating the absence of free primary amines.
-
Protocol 2: Double Coupling for a Hindered Amino Acid
-
First Coupling: Perform the initial coupling of this compound using a potent coupling reagent (e.g., HATU) for an extended time (e.g., 2-4 hours).
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated this compound using the same protocol as the first coupling. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test (Protocol 1) to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Causes and solutions for low coupling efficiency.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chem.uci.edu [chem.uci.edu]
Optimizing click chemistry conditions for N3-Gly-Aeg(Fmoc)-OH
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of click chemistry reactions using N3-Gly-Aeg(Fmoc)-OH. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a peptide nucleic acid (PNA) building block used as a reagent in click chemistry.[1][2] It features an azide group (-N3) that can react with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, or with strained cyclooctynes (e.g., DBCO, BCN) in a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protecting group for the amine.
Q2: What is the purpose of the Fmoc protecting group?
A2: The Fmoc group protects the α-amino group of the amino acid building block during synthesis.[] Its key advantage is that it can be removed under mild basic conditions (e.g., using piperidine), which avoids the harsh acidic conditions that can degrade sensitive peptide sequences.[] This allows for controlled, sequential addition of amino acids during solid-phase peptide synthesis (SPPS).
Q3: When should the Fmoc group be removed?
A3: The timing of Fmoc group removal depends on the experimental design.
-
During Solid-Phase Peptide Synthesis (SPPS): The Fmoc group is removed at each cycle to allow the coupling of the next Fmoc-protected amino acid.
-
For Post-Synthetic Modification: If the click reaction is the final step, the Fmoc group can sometimes be removed simultaneously with the click reaction. Some protocols for on-resin cyclization have successfully used piperidine in the CuAAC reaction mixture, which serves to both deprotect the amine and facilitate the click reaction.[5][6]
Q4: What are the main types of click chemistry reactions applicable to this compound?
A4: this compound is suitable for two primary types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, which joins the azide with a terminal alkyne to form a 1,4-disubstituted triazole.[7][8] It is known for its high efficiency and reliability.[9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that uses a strained alkyne (like DBCO or BCN).[3][11] It is particularly useful in biological systems where the cytotoxicity of copper is a concern.[11][12]
Troubleshooting Guide
This section addresses common issues encountered during the CuAAC reaction with this compound.
Q5: I am observing very low or no yield of my desired product. What could be the cause?
A5: Low reaction yield is a common issue with several potential causes. Refer to the troubleshooting workflow below and the summary table for solutions.
Caption: Troubleshooting workflow for low-yield click reactions.
Q6: My reaction is producing significant side products. How can I improve its specificity?
A6: Side product formation often results from oxidative processes or instability of the reactants.
-
Problem: Alkyne homodimerization.
-
Cause: This occurs when Cu(I) is oxidized to Cu(II), which promotes the oxidative coupling of terminal alkynes.
-
Solution: Maintain a high concentration of the reducing agent (sodium ascorbate) throughout the reaction. The use of a copper-stabilizing ligand, such as TBTA or THPTA, is also highly recommended as it protects the Cu(I) from oxidation and accelerates the desired reaction.[7][12]
-
-
Problem: Degradation of a peptide or protein substrate.
-
Cause: Reactive oxygen species (ROS) can be generated during the reduction of Cu(II) by ascorbate, which can damage sensitive biomolecules.[12]
-
Solution: Add a ROS scavenger or protective agent like aminoguanidine to the reaction mixture.[9][13] Ensure the reaction pH is maintained within a range of 4 to 12, as extreme pH can also degrade biomolecules.[8]
-
-
Problem: Premature cleavage of protecting groups or resin linkage.
-
Cause: If using a protocol with simultaneous Fmoc deprotection (e.g., with piperidine), the basic conditions may affect other base-labile protecting groups on your molecule or the linker to the solid support.
-
Solution: Carefully select orthogonal protecting groups that are stable to piperidine if they need to remain intact. If cleavage from the resin is an issue, consider performing the click reaction in solution after cleavage and purification.
-
Q7: How do I choose the right solvent for the reaction?
A7: The choice of solvent is critical for ensuring all components are fully dissolved.[13]
-
Aqueous buffers are common, especially for bioconjugation.
-
For less soluble reactants, organic co-solvents are necessary. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices that are highly compatible with click chemistry.[13]
-
For reactions on a solid support (resin), ensure the resin is adequately swollen in the chosen solvent (e.g., NMP or DMF) before initiating the reaction.[6]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive Cu(I) catalyst due to oxidation. | Use freshly prepared sodium ascorbate; degas solvents; add a stabilizing ligand (e.g., THPTA, TBTA).[7][12] |
| Poor solubility of reactants. | Add organic co-solvents like DMSO or DMF.[13] | |
| Steric hindrance or aggregation. | Increase reaction time; use PEG linkers to improve spacing and solubility; perform reaction under denaturing conditions.[13] | |
| Side Products | Oxidative homocoupling of alkynes. | Maintain an excess of sodium ascorbate; use a stabilizing ligand.[8] |
| Degradation of sensitive biomolecules. | Add aminoguanidine to scavenge by-products; ensure pH is between 4 and 12.[8][9][13] | |
| Unwanted deprotection. | Use orthogonal protecting groups stable to the reaction conditions (e.g., piperidine if used). | |
| Incomplete Reaction | Insufficient reagent concentration. | Use at least a 2-fold excess of the azide or alkyne "cargo" molecule relative to the substrate.[13] |
| Reaction time is too short. | Monitor reaction progress by LC-MS and allow it to run to completion (typically 1-12 hours at room temperature). |
Experimental Protocols
General Protocol for CuAAC Reaction in Solution
This protocol provides a starting point for the copper-catalyzed click reaction of this compound with an alkyne-containing molecule in solution. Concentrations should be optimized for specific substrates.
Caption: Standard workflow for a solution-phase CuAAC reaction.
1. Reagent Preparation:
-
Prepare stock solutions of your alkyne partner, this compound, copper(II) sulfate (CuSO₄), a copper-stabilizing ligand (e.g., THPTA), and sodium ascorbate.
-
Crucially, the sodium ascorbate solution should be made fresh immediately before use , as it degrades in the presence of oxygen.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the alkyne partner in a suitable solvent system (e.g., a mixture of buffer and DMSO).
-
The component that is more precious or limiting should be used as the reference (1 equivalent). The other component should be in excess (e.g., 2-5 equivalents).[13]
3. Catalyst Addition:
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.[13]
-
Add the premixed catalyst solution to the main reaction tube.
4. Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Close the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature.
-
Allow the reaction to proceed for 1-12 hours. Monitor progress using an appropriate analytical method like LC-MS.
5. Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC.
Recommended Reagent Concentrations
| Reagent | Final Concentration (Typical) | Notes |
| Limiting Reactant (Azide or Alkyne) | 50 µM - 1 mM | Higher concentrations generally lead to faster reactions. |
| Excess Reactant (Azide or Alkyne) | 100 µM - 5 mM (2-5 fold excess) | An excess of the non-limiting partner drives the reaction to completion.[13] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | This is the source for the active Cu(I) catalyst.[13] |
| Stabilizing Ligand (e.g., THPTA) | 250 µM - 1.25 mM (5-fold excess to Cu) | Protects Cu(I) from oxidation and accelerates the reaction.[12] |
| Sodium Ascorbate | 1 mM - 5 mM | Reducing agent. Must be in excess to maintain a reducing environment.[13] |
| Aminoguanidine (Optional) | 5 mM | Recommended for sensitive biomolecules to prevent oxidative damage.[9][13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 7. glenresearch.com [glenresearch.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jenabioscience.com [jenabioscience.com]
Preventing aggregation in peptoid synthesis with N3-Gly-Aeg(Fmoc)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptoid synthesis, with a specific focus on challenges related to aggregation when using N-functionalized monomers like N3-Gly-Aeg(Fmoc)-OH.
Troubleshooting Guide: Aggregation in Peptoid Synthesis
Aggregation of the growing peptoid chain on the solid support is a primary cause of incomplete reactions, leading to low yields and difficult purification. Below are common indicators of aggregation and systematic steps to resolve these issues.
Symptoms of Aggregation:
-
Poor Resin Swelling: The resin bed volume does not significantly increase after solvent addition or appears clumped.
-
Slow or Incomplete Reactions: Positive results from colorimetric tests (e.g., Kaiser test for primary amines, Chloranil test for secondary amines) after prolonged coupling or deprotection steps.
-
Stalled Synthesis: Repeated failure of coupling or deprotection at a specific sequence length.
-
Low Crude Purity: HPLC analysis of the cleaved peptoid shows a complex mixture of truncated sequences.
Question: My peptoid synthesis is showing signs of aggregation after incorporating this compound. What should I do?
Answer:
Aggregation involving this compound can be influenced by the properties of the azidoethylglycine side chain and the overall sequence. Here is a step-by-step troubleshooting workflow:
Troubleshooting Workflow
Caption: Troubleshooting workflow for aggregation.
Detailed Actions:
-
Optimize Solvents:
-
Increase Reaction Temperature:
-
Perform the coupling and displacement steps at an elevated temperature (e.g., 35-50°C). This can increase reaction kinetics and disrupt secondary structures.
-
-
Use Chaotropic Salts:
-
The addition of chaotropic salts like LiCl (0.5 M) or KSCN to the reaction mixture can help break up aggregates.[1]
-
-
Modify the Resin:
-
Lower Loading Capacity: Switch to a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g). This increases the distance between chains, reducing intermolecular aggregation.
-
PEG Resins: Utilize polyethylene glycol (PEG)-based resins (e.g., TentaGel), which can improve solvation of the peptoid chain.
-
-
Incorporate Aggregation-Disrupting Monomers:
Frequently Asked Questions (FAQs)
Q1: Can the this compound monomer itself promote aggregation?
A1: While not inherently a "hydrophobic" monomer that typically causes aggregation in peptides, the specific properties of this compound can contribute to on-resin aggregation under certain conditions. The azide group is polar, but the overall peptoid backbone can adopt conformations that lead to inter-chain association. The efficiency of the displacement step with the corresponding primary amine is crucial, as incomplete reactions can lead to deletion sequences that may aggregate differently.
Q2: What is the recommended coupling protocol for this compound?
A2: Since this compound is an N-substituted amino acid (a peptoid monomer), it is incorporated using the "monomer method" in a similar fashion to standard amino acids in peptide synthesis. A standard protocol would involve activation with a carbodiimide and an additive.
Q3: Are there alternative solvents to DMF and NMP for peptoid synthesis?
A3: Yes, while DMF and NMP are the most common, other solvents have been explored. For instance, 2-methyltetrahydrofuran (2-MeTHF) has been used as a greener alternative in some solid-phase syntheses.[5] However, extensive optimization of reaction conditions is necessary when switching to a new solvent system.
Q4: How can I monitor the success of each step to catch aggregation early?
A4: Monitoring is key. After the displacement step to incorporate the N-substituted glycine, a colorimetric test should be performed. The Chloranil test is suitable for detecting the secondary amine at the N-terminus of the growing peptoid chain. A negative result (no color change) indicates a complete reaction, while a positive result (blue or green beads) signals an incomplete reaction, which could be due to aggregation.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is for the manual coupling of an Fmoc-protected N-substituted glycine monomer onto a resin-bound secondary amine.
Materials:
-
Resin with free secondary amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyano(hydroxyimino)acetate (Oxyma)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in NMP for 30 minutes.
-
Prepare the coupling solution: In a separate vessel, dissolve this compound (3 eq.), Oxyma (3 eq.), in NMP.
-
Add DIC (3 eq.) to the coupling solution and mix for 2 minutes to pre-activate.
-
Drain the NMP from the swelled resin and add the activated coupling solution.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin sequentially with NMP (3x), DCM (3x), and NMP (3x).
-
Perform a Chloranil test to confirm the absence of free secondary amines.
Protocol 2: Aggregation Disruption with a DMSO/NMP Solvent System
This protocol should be employed when aggregation is detected.
Materials:
-
Aggregated peptoid-resin
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Coupling reagents as per Protocol 1
Procedure:
-
Wash the resin with a 1:1 (v/v) mixture of DMSO and NMP (3x).
-
Swell the resin in the DMSO/NMP mixture for 1 hour.
-
Prepare the coupling solution for the next monomer using the DMSO/NMP mixture as the solvent.
-
Perform the coupling reaction in the DMSO/NMP mixture, potentially at an elevated temperature (e.g., 40°C).
-
After coupling, wash the resin with the DMSO/NMP mixture (3x) followed by NMP (3x) to remove the DMSO before proceeding to the next step.
Quantitative Data Summary
The following table summarizes typical parameters that can be adjusted to mitigate aggregation. The effectiveness of each strategy is sequence-dependent.
| Parameter | Standard Condition | Modified for Aggregation | Rationale |
| Solvent | DMF or NMP | 1:1 DMSO/NMP | Increases solvation of the peptoid chain.[2] |
| Temperature | 25°C | 35-50°C | Disrupts secondary structures and improves kinetics. |
| Resin Loading | 0.5 - 0.8 mmol/g | 0.2 - 0.4 mmol/g | Reduces inter-chain interactions. |
| Chaotropic Agent | None | 0.5 M LiCl in NMP | Disrupts hydrogen bonding networks. |
| Coupling Time | 2 hours | 4 hours or Double Couple | Drives difficult reactions to completion. |
Visualizations
Peptoid Synthesis Cycle (Monomer Method)
Caption: Monomer addition cycle in solid-phase peptoid synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oligo(N-aryl glycines): a new twist on structured peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Potential side reactions of the azide group in Fmoc SPPS.
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing azide-containing amino acids in Fmoc solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group to standard Fmoc-SPPS conditions?
A1: The azide functional group is generally stable under the standard conditions of Fmoc-SPPS.[1] This includes the repeated cycles of Fmoc deprotection using piperidine and coupling reactions with common activating agents.[2] However, specific side reactions can occur, primarily during the final cleavage and deprotection step.
Q2: What is the most common side reaction involving the azide group in Fmoc-SPPS?
A2: The most frequently observed side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂) during the final trifluoroacetic acid (TFA) cleavage and deprotection from the solid support. This transformation leads to a mass decrease of 26 Da in the final peptide product.
Q3: Are there any known side reactions of the azide group during the iterative coupling and deprotection cycles?
A3: While generally stable, there has been a report of an elimination of the azide ion from peptides with an N-terminal α-azidoaspartate residue upon treatment with reagents commonly used for Fmoc group removal.[3][4] This appears to be a sequence-specific issue and not a general side reaction for all azide-containing amino acids. There is no significant evidence of azide group reactivity with common coupling reagents like HBTU and HATU, or capping agents like acetic anhydride under standard SPPS conditions.
Q4: Can the choice of scavengers in the TFA cleavage cocktail affect the stability of the azide group?
A4: Yes, the choice of scavengers is critical. Thiol-based scavengers, such as 1,2-ethanedithiol (EDT), are known to cause significant reduction of the azide group to an amine.[5] Dithiothreitol (DTT) can also cause this reduction, although in some cases to a lesser extent than EDT.[5] Therefore, it is crucial to use a cleavage cocktail with scavengers that are compatible with the azide functionality.
Troubleshooting Guides
Issue: Unexpected mass spectrum showing a peak at [M-26]+
This issue is indicative of the reduction of the azide group to a primary amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for azide reduction.
Issue: Low yield of the desired azide-containing peptide.
If you are experiencing a low yield of your target peptide, consider the following possibilities:
-
Incomplete Coupling: Azide-containing amino acids may sometimes exhibit slower coupling kinetics. It is advisable to monitor the coupling reaction and perform a double coupling if necessary.
-
Aggregation: Peptides containing multiple hydrophobic or azide-bearing residues can be prone to aggregation on the resin, hindering subsequent synthetic steps.
-
Azide Reduction During Cleavage: As detailed above, the use of inappropriate scavengers can significantly reduce the yield of the desired product.
Data Presentation
The extent of azide reduction is highly dependent on the composition of the cleavage cocktail. The following table summarizes the percentage of azide reduction observed for a model peptide when different scavengers were used.
| Cleavage Cocktail Composition (TFA/Water/TIS/Scavenger) | Scavenger (2.5%) | Azide Reduction (%) | Reference |
| 92.5 / 2.5 / 2.5 / 2.5 | EDT | Up to 50% | [6] |
| 92.5 / 2.5 / 2.5 / 2.5 | DTT | Variable, but generally less than EDT | [6] |
| 95 / 2.5 / 2.5 | None (Thiol-free) | Minimal | [5] |
Experimental Protocols
Recommended Protocol for TFA Cleavage of Azide-Containing Peptides
This protocol is designed to minimize the reduction of the azide group.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) and then wash thoroughly with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS . Prepare this solution fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[7]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Collection: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol for Detection of Azide Reduction by Mass Spectrometry
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry Analysis: Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Data Analysis: Look for two main peaks in the mass spectrum:
-
The expected mass of the azide-containing peptide ([M+H]⁺).
-
A peak corresponding to a mass difference of -26 Da from the expected mass, which indicates the presence of the reduced amine byproduct ([M-26+H]⁺). The relative intensities of these peaks can be used to estimate the extent of the side reaction.
-
Visualization
Logical Diagram for Scavenger Selection
This diagram illustrates the decision-making process for selecting appropriate scavengers for the cleavage of azide-containing peptides.
Caption: Scavenger selection guide for azide peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Stability of N3-Gly-Aeg(Fmoc)-OH during peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of N3-Gly-Aeg(Fmoc)-OH in peptide and peptide nucleic acid (PNA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a peptide nucleic acid (PNA) building block that contains an azide group.[1][2][3] Its primary use is to incorporate a reactive handle into a peptide or PNA sequence for subsequent modification via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This allows for the conjugation of various molecules, such as fluorophores, quenchers, or cell-penetrating peptides, to the PNA sequence.[4]
Q2: Is the azide group on this compound stable throughout standard Fmoc-based solid-phase peptide synthesis (SPPS)?
The azide group is generally robust during the iterative cycles of Fmoc deprotection and coupling. However, its stability can be compromised during the final cleavage and deprotection step, particularly when using certain scavengers.[1][5][6]
Q3: What are the main conditions that can lead to the degradation of the azide group?
The primary cause of degradation is the reduction of the azide to an amine. This is most commonly observed during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support, especially when thiol-based scavengers are used.[1][5][6]
Q4: Are there any known side reactions during the Fmoc deprotection step with piperidine?
While the azide group is generally stable to piperidine, some studies have shown that peptides with an N-terminal α-azidoaspartate residue can undergo elimination of the azide ion upon treatment with reagents commonly used for Fmoc removal.[2] Although this compound is not an α-azido acid, this highlights a potential, though less likely, sensitivity of the azide group to basic conditions. Interestingly, sodium azide in DMF has been shown to cleanly remove the Fmoc group, suggesting the azide moiety is stable under these specific basic conditions.[7][8]
Troubleshooting Guide
Issue: Loss of azide functionality (reduction to amine) after cleavage.
-
Symptom: Mass spectrometry analysis of the crude product shows a significant peak corresponding to the mass of the peptide with an amine group (-NH2) instead of the expected azide group (-N3). The mass difference is -26 Da (N3 vs. NH2).
-
Cause: The azide group is being reduced during the final cleavage from the resin. This is highly likely if your cleavage cocktail contains a thiol scavenger like 1,2-ethanedithiol (EDT).[1][5][6]
-
Solution:
-
Change your scavenger: Avoid using EDT. Dithiothreitol (DTT) is a more suitable thioscavenger that minimizes azide reduction.[1] However, some level of reduction may still occur.
-
Use a thiol-free cleavage cocktail: For PNA synthesis, a cleavage cocktail of TFA and m-cresol (e.g., 95:5 v/v) can be effective and avoids the issue of thiol-induced azide reduction.[1]
-
Optimize cleavage conditions: Reduce the cleavage time and temperature to the minimum required for complete deprotection and release from the resin.
-
Issue: Incomplete coupling of this compound.
-
Symptom: Edman degradation or mass spectrometry of the crude product indicates a deletion sequence at the position where this compound was to be incorporated.
-
Cause: PNA synthesis can be challenging due to issues with monomer solubility and on-resin aggregation of the growing chain.[9]
-
Solution:
-
Double coupling: Perform a second coupling reaction with fresh reagents to ensure the reaction goes to completion.
-
Use a different coupling reagent: If using HBTU, consider switching to HATU or another highly efficient coupling reagent.
-
Check monomer solubility: Ensure the this compound is fully dissolved in the coupling solvent before adding it to the resin.
-
Quantitative Data on Azide Reduction
The following table summarizes findings on the reduction of an azido-amino acid to its corresponding amine during cleavage with different thioscavengers. While this data is not specific to this compound, it provides a strong indication of the relative effects of different scavengers on the stability of the azide group.
| Peptide Sequence Context | Cleavage Cocktail (TFA/H2O/TIS/Scavenger) | Scavenger | % Azide Reduction | Reference |
| Terminal Azide | 92.5:2.5:2.5:2.5 | EDT | High | [1] |
| Terminal Azide | Not specified | DTT | Low | [1] |
| Internal Azide | 92.5:2.5:2.5:2.5 | EDT | High | [1] |
| Internal Azide | Not specified | DTT | Low | [1] |
Note: "High" and "Low" are qualitative descriptors from the source. One study reported up to 50% loss of the desired azide product with EDT.[1]
Experimental Protocols
Protocol for Assessing the Stability of this compound to Cleavage Conditions
This protocol allows for the direct assessment of the stability of the azide group on this compound to a specific cleavage cocktail.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide) in DMF.
-
Coupling: Couple this compound to the resin using your standard coupling protocol.
-
Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF.
-
Capping: Cap the N-terminus with acetic anhydride to prevent side reactions.
-
Resin Division: Divide the resin into multiple equal portions.
-
Cleavage: Treat each portion with a different cleavage cocktail for a set amount of time (e.g., 2 hours).
-
Cocktail 1 (Control): TFA/m-cresol (95:5 v/v)
-
Cocktail 2 (EDT): TFA/H2O/TIS/EDT (e.g., 92.5:2.5:2.5:2.5 v/v/v/v)
-
Cocktail 3 (DTT): TFA/H2O/TIS/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/v)
-
-
Precipitation and Analysis: Precipitate the cleaved product in cold ether, and analyze each sample by HPLC and mass spectrometry to quantify the amount of the desired azide-containing product versus the reduced amine byproduct.
Visualizations
Caption: Troubleshooting workflow for this compound issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. "Functionalization of Peptide Nucleic Acids via post-synthetic click chemistry" by Xiaoxiao Wang [ir.lib.uwo.ca]
- 5. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: PNA Synthesis with N3-Gly-Aeg(Fmoc)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peptide Nucleic Acid (PNA) synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and quality of your PNA oligomers when incorporating the modified monomer N3-Gly-Aeg(Fmoc)-OH.
Troubleshooting Guide: Low Yield in PNA Synthesis
Low yields during PNA synthesis can be attributed to a variety of factors, from monomer quality to protocol parameters. This guide provides a structured approach to identifying and resolving common issues, with a special focus on challenges that may arise when using this compound.
| Problem ID | Issue | Potential Cause | Recommended Solution |
| LY-01 | Low Overall Yield | Incomplete Fmoc Deprotection: The Fmoc group on the growing PNA chain is not fully removed, preventing the next monomer from coupling. | 1. Extend Deprotection Time: Increase the piperidine treatment time. A standard is 20% piperidine in DMF for 3 minutes, repeated twice.[1][2] 2. Use a Stronger Base: For difficult sequences, adding 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution can enhance deprotection efficiency. |
| LY-02 | Poor Monomer Solubility: The this compound monomer or other PNA monomers are not fully dissolved, leading to a lower effective concentration for coupling. | 1. Optimize Dissolution: Dissolve monomers in N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) as NMP has better solvating properties for PNA monomers. Gentle heating may be required.[3] 2. Sonication: Briefly sonicate the monomer solution to ensure complete dissolution before adding it to the synthesizer. | |
| LY-03 | Inefficient Coupling of this compound: The modified monomer may have slower coupling kinetics compared to standard PNA monomers due to steric hindrance or electronic effects from the N3-Gly moiety. | 1. Increase Coupling Time: Double the standard coupling time for the this compound monomer. 2. Double Couple: Perform the coupling step twice for the this compound monomer. 3. Use a More Potent Activator: Switch from HBTU to HATU or PyAOP, which are known to be more efficient coupling reagents.[4][5] | |
| LY-04 | Aggregation of the Growing PNA Chain: The PNA sequence, particularly if it is long or purine-rich, can aggregate on the solid support, hindering access of reagents. The glycine component of this compound may also contribute to aggregation. | 1. Use a Low-Loading Resin: Employ a resin with a lower substitution level (e.g., 0.1-0.2 mmol/g) to increase the distance between growing PNA chains. 2. Incorporate Backbone Modifiers: If the sequence allows, periodically insert solubility-enhancing monomers, such as those with gamma modifications.[3] 3. Optimize Synthesis Temperature: In some cases, increasing the temperature during coupling can disrupt aggregation. However, this should be done with caution as it can also increase the rate of side reactions. | |
| LY-05 | Side Reactions of the Azide Group: Although generally stable, the azide group could potentially react with certain reagents under specific conditions. | 1. Avoid Reductive Conditions: Ensure that no reducing agents are present during the synthesis, as they can reduce the azide to an amine. 2. Consider Alternative Coupling Reagents: While HATU and HBTU are generally compatible, in case of suspected side reactions, consider using a carbodiimide-based activator like DIC with an additive such as OxymaPure®. | |
| LY-06 | Premature Cleavage from the Resin: The linkage of the PNA to the solid support is unstable under the synthesis conditions, leading to loss of product. | 1. Select an Appropriate Resin: For Fmoc-based synthesis, use a resin with an acid-labile linker that is stable to piperidine, such as a Rink amide or Sieber amide resin.[5] |
Frequently Asked Questions (FAQs)
Monomer Handling and Storage
Q1: How should I store and handle this compound?
A: this compound should be stored at 2-8°C in a desiccator to protect it from moisture and light. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions of the monomer fresh for each synthesis to avoid degradation.
Synthesis Protocol
Q2: What is a good starting protocol for incorporating this compound into a PNA sequence?
A: A robust starting point is a standard Fmoc-based solid-phase synthesis protocol. Key parameters to consider are:
-
Resin: Rink amide resin (0.1-0.2 mmol/g loading).
-
Deprotection: 20% piperidine in NMP (2 x 3 minutes).[1]
-
Coupling: 3-5 equivalents of monomer, activated with HATU and DIPEA/2,6-lutidine in NMP. A standard coupling time is 30-60 minutes. For the this compound monomer, consider extending this to 2 hours or performing a double coupling.[1][6]
-
Capping: After each coupling step, cap any unreacted amino groups with a solution of acetic anhydride and a non-nucleophilic base like 2,6-lutidine in NMP.[6]
Q3: Can I use automated synthesizers for PNA synthesis with this modified monomer?
A: Yes, automated synthesizers are well-suited for this purpose. Ensure that the protocols are adjusted to accommodate potentially longer coupling times for the this compound monomer.
Chemistry and Side Reactions
Q4: Is the azide group on this compound stable during PNA synthesis?
A: The azide group is generally stable under the conditions of Fmoc-based PNA synthesis, including treatment with piperidine for Fmoc deprotection and TFA for cleavage. In fact, the azide group has been used as an N-terminal protecting group in some PNA synthesis strategies, highlighting its stability.[2][7][8] However, it is important to avoid any reducing agents throughout the synthesis process.
Q5: What are the most common side reactions to be aware of?
A: Besides incomplete coupling and deprotection, be mindful of:
-
Aggregation: PNA oligomers, especially those that are long or rich in purines, have a tendency to aggregate.[9] The this compound monomer may exacerbate this due to the nature of the glycine moiety.
-
Base-catalyzed rearrangements: During Fmoc deprotection, minor side reactions can occur, although these are typically at very low levels (0.3-0.4%).[9]
Purification and Analysis
Q6: What is the recommended method for purifying the final PNA oligomer?
A: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for PNA purification. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[3] To prevent aggregation during purification, it is often beneficial to perform the HPLC analysis at an elevated temperature, such as 55°C.[3]
Q7: How can I confirm the successful incorporation of this compound?
A: Mass spectrometry is the most definitive method. MALDI-TOF or ESI-MS can be used to verify the molecular weight of the final PNA oligomer, which should correspond to the expected mass including the N3-Gly-Aeg moiety.
Experimental Protocols
Standard Fmoc-PNA Monomer Coupling Protocol
This protocol is a general guideline and may require optimization for specific sequences.
-
Resin Swelling: Swell the resin (e.g., Rink amide, 0.1 mmol/g) in NMP for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NMP for 3 minutes.
-
Drain and repeat the treatment for another 3 minutes.
-
Wash the resin thoroughly with NMP (5-7 times).
-
-
Monomer Coupling:
-
Prepare a 0.2 M solution of the Fmoc-PNA monomer in NMP.
-
In a separate vial, pre-activate the monomer (3 eq.) with HATU (2.9 eq.) and a mixture of DIPEA and 2,6-lutidine (6 eq. each) for 2-3 minutes.
-
Add the activated monomer solution to the resin and shake for 30-60 minutes. For this compound, extend this to 2 hours or perform a second coupling.
-
Wash the resin with NMP (5-7 times).
-
-
Capping:
-
Treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in NMP) for 5 minutes.
-
Wash the resin with NMP (5-7 times).
-
-
Repeat: Repeat steps 2-4 for each monomer in the sequence.
Cleavage and Deprotection
-
Final Fmoc Removal: After the final coupling, perform the Fmoc deprotection step as described above.
-
Resin Washing and Drying: Wash the resin with NMP, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/m-cresol (95:5 v/v).
-
Add the cleavage cocktail to the resin and shake for 1.5-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation:
-
Precipitate the PNA from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice.
-
Dry the PNA pellet under vacuum.
-
Visualizations
PNA Synthesis Workflow
Caption: Automated solid-phase PNA synthesis cycle.
Troubleshooting Logic for Low PNA Yield
Caption: Decision tree for troubleshooting low PNA synthesis yield.
References
- 1. pnas.org [pnas.org]
- 2. Peptide nucleic acids rather than RNA may have been the first genetic molecule | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. Mass-Spectrometric Monitoring of a PNA-Based Ligation Reaction for the Multiplex Detection of DNA Single-Nucleotide Polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of novel α-monomers of peptide nucleic acid [scielo.org.mx]
- 9. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Fmoc Deprotection in Peptides Containing N3-Gly-Aeg(Fmoc)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the N-α-Fmoc deprotection step during solid-phase peptide synthesis (SPPS) of peptides containing the N3-Gly-Aeg(Fmoc)-OH (Fmoc-azidoethylglycine) residue. While the azido group is generally stable under standard SPPS conditions, challenges can arise, often related to the overall peptide sequence and structure.
Troubleshooting Guide
This guide addresses common problems observed during the Fmoc deprotection of this compound containing peptides, categorized by the observed issue.
Issue 1: Incomplete Fmoc Deprotection
-
Symptom: After the deprotection step, analytical HPLC of a cleaved resin sample shows the presence of the Fmoc-protected peptide in addition to the desired deprotected peptide. A Kaiser test or other colorimetric tests for primary amines may be negative or weak.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Peptide Aggregation | 1. Increase the deprotection time (e.g., from 2 x 5 min to 2 x 10 min or longer).2. Perform a "double deprotection" cycle before coupling the next amino acid.3. Consider switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better resin-swelling and aggregation-disrupting properties. | Aggregated peptide chains on the resin can shield the N-terminal Fmoc group, preventing the deprotection reagent from accessing it. Longer reaction times or stronger solvents can help to disrupt these secondary structures. |
| Steric Hindrance | 1. Add a low percentage (1-2% v/v) of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the standard 20% piperidine/DMF solution.[1][2] | The bulky nature of the growing peptide chain or the Aeg(Fmoc) residue itself might sterically hinder the approach of the piperidine base. DBU is a stronger, non-nucleophilic base that can accelerate the deprotection of sterically hindered Fmoc groups.[3][4] |
| Inefficient Reagent Delivery | 1. Ensure adequate mixing/agitation of the resin during the deprotection step.2. Confirm that the resin is well-swollen in the solvent before starting the synthesis. | Poor mixing can lead to channeling of the reagent, where it does not come into uniform contact with all the resin beads. |
Issue 2: Formation of Deletion Sequences
-
Symptom: Mass spectrometry analysis of the final crude peptide reveals a significant peak corresponding to the mass of the desired peptide minus the mass of the amino acid that should have been coupled after the problematic deprotection step (a "deleted sequence").
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Incomplete Fmoc Deprotection | Follow the recommendations for "Incomplete Fmoc Deprotection" above. | If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to a deletion in the peptide sequence. |
| Premature Capping | Ensure that no capping reagents (e.g., acetic anhydride) are prematurely introduced into the synthesis cycle. | Unreacted (Fmoc-protected) N-termini that are inadvertently capped will not be available for further chain elongation. |
Issue 3: Side Reactions Related to Deprotection Conditions
-
Symptom: HPLC and MS analysis show unexpected peaks with masses corresponding to known side products.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Aspartimide Formation | If the sequence contains an Asp residue followed by a Gly, Asn, or Ser, consider using a milder deprotection cocktail, such as 50% morpholine in DMF[3], or adding 0.1 M HOBt to the piperidine solution. | The basic conditions of Fmoc deprotection can promote the formation of a cyclic aspartimide intermediate, especially in sensitive sequences.[1][2] |
| Diketopiperazine Formation | If the N3-Gly-Aeg residue is at the C-terminus or is the second residue in the sequence, consider using pre-loaded resin with the third amino acid or using dipeptide building blocks to bypass the susceptible dipeptide stage. | The deprotected N-terminus of a dipeptide on the resin can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Is the azido (N3) group on the this compound residue stable to standard Fmoc deprotection conditions?
A1: Yes, the azido group is generally stable and compatible with the standard conditions used in Fmoc/tBu solid-phase peptide synthesis, including repeated treatments with 20% piperidine in DMF. The challenges encountered are typically not due to the chemical reactivity of the azido group itself but are more likely related to steric effects or the overall sequence properties.
Q2: My Fmoc deprotection seems to be slow or incomplete. What is the first thing I should check?
A2: The first step is to confirm that the issue is indeed incomplete deprotection. This can be done by taking a small sample of the resin after the deprotection step, cleaving the peptide, and analyzing it by HPLC and mass spectrometry. If you confirm the presence of a significant amount of Fmoc-protected peptide, the most common cause is peptide aggregation. Try extending the deprotection time or using a stronger solvent like NMP.
Q3: Can I use DBU for the deprotection of my this compound containing peptide?
A3: Yes, using a solution of 2% DBU in DMF can be an effective strategy, especially for "difficult" or sterically hindered sequences where standard piperidine treatment is insufficient.[3] However, be aware that DBU is a non-nucleophilic base and will not scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage.[3] This can lead to the formation of DBF adducts with the newly deprotected N-terminus. It is therefore recommended to include a small amount of a scavenger, like piperidine (e.g., 2% DBU / 2% piperidine in DMF), or to ensure extensive washing after the deprotection step.
Q4: How can I monitor the efficiency of the Fmoc deprotection in real-time?
A4: Many automated peptide synthesizers are equipped with a UV detector to monitor the concentration of the dibenzofulvene-piperidine adduct in the waste stream. A strong and sharp UV signal that returns to baseline indicates efficient and complete Fmoc removal. If the peak is broad or tails, it suggests slow or incomplete deprotection, and you should consider extending the deprotection time for subsequent cycles.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the solvent.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the resin for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Proceed to the amino acid coupling step.
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
-
Swell the peptide-resin in DMF.
-
Drain the solvent.
-
Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.
-
Agitate the resin for 2-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Proceed to the amino acid coupling step.
Protocol 3: Monitoring Deprotection by Resin Sampling and Analysis
-
After completing the deprotection and washing steps, remove a small sample of the resin (approx. 2-5 mg).
-
Wash the resin sample with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin sample and allow it to react for 1-2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC and mass spectrometry to check for the presence of any remaining Fmoc-protected peptide.
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) cycle workflow.
Caption: Troubleshooting logic for incomplete Fmoc deprotection.
References
Technical Support Center: Managing Steric Hindrance with N3-Gly-Aeg(Fmoc)-OH
Welcome to the technical support center for the successful incorporation of N3-Gly-Aeg(Fmoc)-OH. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate the challenges associated with the steric hindrance of this N-substituted glycine building block during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its incorporation challenging?
A1: this compound is a peptide nucleic acid (PNA) building block that can be further modified using Click-chemistry.[1][2][3][4][5] Its incorporation into a peptide sequence can be challenging due to steric hindrance. This hindrance arises from the bulky Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the aminoethylglycine (Aeg) backbone, combined with the N-substituted glycine structure, which can make the amine less accessible for coupling.
Q2: What are the common signs of incomplete coupling of this compound?
A2: Incomplete coupling is a common issue when dealing with sterically hindered amino acids.[6] Key indicators of a failed or inefficient coupling reaction include:
-
A positive Kaiser test (a blue or reddish-brown color) after the coupling step, indicating unreacted primary or secondary amines on the resin.[7]
-
The appearance of deletion sequences in the final peptide, identifiable by HPLC and mass spectrometry analysis.[8]
-
Low yield of the desired full-length peptide product.[6]
Q3: Which coupling reagents are recommended for incorporating sterically hindered amino acids like this compound?
A3: Standard coupling reagents like DCC/HOBt may be inefficient for sterically hindered amino acids.[9] More potent coupling reagents are recommended. Onium-type reagents (aminium/uronium and phosphonium salts) and acyl fluorides are generally more effective.[10][11][12] The choice of reagent can significantly impact the coupling efficiency.
Q4: Can I use a double coupling strategy?
A4: Yes, a double coupling strategy is a viable approach to improve the incorporation of sterically hindered amino acids.[6] This involves repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents to drive the reaction to completion.
Q5: How can I monitor the progress of the coupling reaction?
A5: Monitoring the coupling reaction is crucial for success.[7] The most common method is the Kaiser test, which detects free primary amines.[7] For secondary amines like the one in this compound after deprotection, the isatin test or chloranil test can be used, as the Kaiser test may give a false negative or a weak color change.[7] Additionally, analytical techniques like HPLC and mass spectrometry can be used to analyze a small cleavage of the resin-bound peptide to confirm incorporation.[13][14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the incorporation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test (or other amine test) after coupling | Incomplete acylation due to steric hindrance. | - Perform a second coupling (double coupling).[6]- Increase the coupling time.- Switch to a more powerful coupling reagent such as HATU, HCTU, or PyBOP.[9][11]- Consider using acyl fluoride activation.[12] |
| Low yield of the final peptide | - Incomplete coupling at the this compound position.- Aggregation of the peptide chain on the resin. | - Optimize the coupling protocol for the hindered residue (see above).- Use a low-substitution resin to reduce chain aggregation.[15]- Incorporate backbone modifications like Dmb- or Hmb-protected derivatives if the sequence allows.[16] |
| Presence of deletion sequences in HPLC/MS | Failure to incorporate the this compound building block. | - Re-evaluate the coupling strategy. A more potent activation method is likely required.- Ensure the Fmoc group of the preceding amino acid was completely removed before coupling.- Use a capping step with acetic anhydride to terminate unreacted chains and simplify purification. |
| Poor solubility of this compound in the reaction solvent | The nature of the building block and the chosen solvent. | - Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF) as the solvent, as it has better-solvating properties.[8]- Ensure all reagents are fully dissolved before adding them to the reaction vessel. |
Comparative Data on Coupling Reagents for Sterically Hindered Amino Acids
The following table summarizes the relative effectiveness of various coupling reagents for sterically hindered amino acids, which can guide the selection for this compound incorporation.
| Coupling Reagent | Additive | Base | Relative Efficiency for Hindered Coupling | Notes |
| DCC/DIC | HOBt | DIPEA | Low to Moderate | Prone to side reactions and often insufficient for highly hindered couplings.[9] |
| HBTU/TBTU | HOBt | DIPEA | Moderate to High | Commonly used, but can be less effective than HATU for very difficult couplings. |
| HATU | HOAt | DIPEA/Collidine | Very High | Highly recommended for sterically demanding couplings. The use of HOAt as an additive is crucial. [9] |
| HCTU | HOAt | DIPEA/Collidine | Very High | Similar in efficacy to HATU and often a good alternative. |
| PyBOP | None | DIPEA | High | A phosphonium salt-based reagent, which can be advantageous in reducing certain side reactions.[11] |
| COMU | None | DIPEA | Very High | A modern and highly efficient coupling reagent with improved safety profile compared to HOBt/HOAt-based reagents.[11] |
| Acyl Fluoride (e.g., using TFFH) | None | Collidine | Very High | Generates highly reactive amino acid fluorides, which are very effective for coupling sterically hindered residues.[11][12] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol outlines a robust method for the incorporation of this compound using HATU, a highly effective coupling reagent for sterically hindered amino acids.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.2-0.3 mmol/g substitution) in DMF for at least 1 hour.[15]
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
-
Monitoring and Recoupling (if necessary):
-
Take a small sample of the resin and perform an isatin or chloranil test to check for the presence of free secondary amines.[7]
-
If the test is positive, perform a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.
-
-
Capping (Optional but Recommended):
-
To terminate any unreacted chains, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.
-
Wash the resin thoroughly with DMF and then DCM before proceeding to the next deprotection step.
-
Visual Guides
Troubleshooting Workflow for this compound Incorporation
Caption: A flowchart for troubleshooting incomplete coupling of this compound.
Logical Relationship of Factors Affecting Coupling Efficiency
Caption: Key factors influencing the coupling efficiency of sterically hindered amino acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bot Detection [iris-biotech.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorbyt.com [biorbyt.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. kilobio.com [kilobio.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. bachem.com [bachem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Removal of byproducts from N3-Gly-Aeg(Fmoc)-OH click reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N3-Gly-Aeg(Fmoc)-OH in click chemistry applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound and subsequent purification steps.
Issue 1: Incomplete or Low-Yield Click Reaction
Possible Causes & Solutions
| Possible Cause | Recommended Action | Explanation |
| Copper Catalyst Inactivity | Use a freshly prepared solution of a Cu(I) source (e.g., CuBr, CuI) or ensure efficient in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a fresh solution of a reducing agent like sodium ascorbate. | Copper(I) is the active catalytic species in CuAAC. It can be oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[1] |
| Insufficient Ligand | Use a copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), at a 1:1 to 5:1 ligand-to-copper ratio.[2] | Ligands protect the Cu(I) from oxidation and disproportionation, increasing its catalytic activity and preventing damage to the PNA oligomer.[3] |
| Poor Reagent Solubility | Ensure all reagents, including the this compound PNA oligomer and the alkyne-containing molecule, are fully dissolved in a suitable solvent system (e.g., DMF, DMSO, or aqueous buffers). Sonication may aid dissolution. | Poor solubility of reactants can significantly hinder reaction kinetics and lead to incomplete conversion. |
| Suboptimal pH | Maintain the reaction pH between 4 and 7. The optimal pH can be substrate-dependent. | The efficiency of the CuAAC reaction can be sensitive to pH. Highly acidic or basic conditions can lead to side reactions or degradation of the reactants. |
| Inhibited Reaction | If the reaction mixture contains chelating agents (e.g., EDTA) or thiols, they may be interfering with the copper catalyst. Pre-purify starting materials if necessary. | Chelators can sequester the copper catalyst, rendering it inactive. Thiols can also react with the catalyst. |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low-yield click reactions.
Issue 2: Presence of Byproducts After the Reaction
Common Byproducts & Their Removal
| Byproduct | Identification Method | Recommended Purification Protocol |
| Unreacted Starting Materials | RP-HPLC, Mass Spectrometry | Optimize reaction conditions to drive to completion. Purify using RP-HPLC. |
| Homodimerized Alkyne (Diyne) | Mass Spectrometry (M+M+2 Da) | This byproduct arises from oxidative coupling of the terminal alkyne.[1][4] Minimize by degassing solvents and running the reaction under an inert atmosphere (N₂ or Ar). Purify via RP-HPLC. |
| Side-chain Modifications | Mass Spectrometry | Certain reactive amino acid side chains can be modified by reaction intermediates. Use of appropriate protecting groups is crucial. Purification is typically achieved by RP-HPLC. |
| Deletion Sequences (in solid-phase synthesis) | Mass Spectrometry | These arise from incomplete coupling during PNA synthesis.[5] Purification can be challenging but is often possible with high-resolution RP-HPLC. |
Experimental Workflow for Product Purification
Caption: General workflow for purification of click reaction products.
Frequently Asked Questions (FAQs)
Q1: How can I efficiently remove the copper catalyst after the click reaction?
A1: There are several effective methods for copper removal:
-
Chelating Agents: Washing the reaction mixture with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common method.[6] A 0.01 M EDTA solution can be used to wash an organic solution of the product, or dialysis against an EDTA-containing buffer can be employed for water-soluble products.
-
Chelating Resins: Resins such as Chelex® can be used to bind and remove copper ions from the solution.[7] The crude reaction mixture is passed through a column packed with the resin.
-
Precipitation: After copper removal, the desired PNA conjugate can often be precipitated from the solution by adding a non-solvent, such as cold diethyl ether.[8]
Q2: What are the optimal conditions for RP-HPLC purification of my Fmoc-protected PNA conjugate?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying PNA oligomers and their conjugates.[5] While the optimal conditions are sequence-dependent, a good starting point is:
-
Column: A C8 or C18 column is typically used.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30-60 minutes) is generally effective.
-
Temperature: Running the purification at an elevated temperature (e.g., 55-60 °C) can help to reduce aggregation of the PNA.
Q3: My Fmoc-protected PNA conjugate seems to be aggregating. How can I prevent this?
A3: PNA oligomers, particularly purine-rich sequences, have a tendency to aggregate.[9] Here are some strategies to mitigate this:
-
Elevated Temperature during HPLC: As mentioned above, performing HPLC at 55-60 °C can disrupt intermolecular hydrogen bonds that lead to aggregation.
-
Solvent Composition: In some cases, the addition of a denaturing agent (e.g., urea) to the HPLC mobile phase can be beneficial, although this may require subsequent desalting.
-
pH Adjustment: Adjusting the pH of the solution can alter the charge state of the PNA and potentially reduce aggregation.
Q4: Can I perform the click reaction while my PNA is still on the solid-phase synthesis resin?
A4: Yes, on-resin click reactions are a viable and often advantageous strategy.[10] Performing the CuAAC reaction on the solid support before cleavage and deprotection can simplify purification by allowing for the removal of excess reagents and catalyst through simple washing steps. The reaction is typically carried out in a solvent that swells the resin, such as DMF or THF, using a suitable copper source, ligand, and the alkyne.[10]
Experimental Protocols
Protocol 1: Copper Removal using EDTA Wash
-
Dilute the crude reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 0.01 M aqueous solution of EDTA.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with the EDTA solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: General RP-HPLC Purification of Fmoc-PNA Conjugates
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or Mobile Phase A). Filter the sample through a 0.45 µm syringe filter before injection.
-
Column: Phenomenex Jupiter C18, 5 µm, 300 Å, 250 x 10 mm (or equivalent).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 4 mL/min.
-
Column Temperature: 60 °C.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 100% B (linear gradient)
-
40-45 min: 100% B
-
45-50 min: 100% to 5% B (linear gradient)
-
50-55 min: 5% B
-
-
Detection: Monitor the elution profile at 260 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. A Template-Mediated Click-Click Reaction: PNA-DNA, PNA-PNA (or Peptide) Ligation, and Single Nucleotide Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Verifying the Incorporation of N3-Gly-Aeg(Fmoc)-OH: A Comparative Guide to Analytical Methods
The precise and efficient verification of unnatural amino acid incorporation into peptides is a critical step in the development of novel therapeutics and research tools. N3-Gly-Aeg(Fmoc)-OH, a peptide nucleic acid (PNA) building block featuring an azide group for "click" chemistry, offers a versatile platform for peptide modification.[1][2] This guide provides a comparative analysis of key analytical methods for confirming the successful incorporation of this compound into a peptide sequence, tailored for researchers, scientists, and drug development professionals.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the need for quantitative data, sequence confirmation, and structural elucidation. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Analytical Method | Information Provided | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (MS/MS), PTM analysis.[3] | Low (pmol to fmol) | High | High sensitivity and specificity, provides definitive mass evidence of incorporation.[3] | May not distinguish isomers, can be destructive. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of modified and unmodified peptides.[3][4][5] | Low to moderate (nmol to pmol) | High | Robust, quantitative, and excellent for purity determination.[4][5] | Co-elution can occur, does not provide direct structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of covalent bonds, 3D structure.[3][6] | High (nmol to µmol) | Low | Provides unambiguous structural data and information on conformation in solution.[6][7] | Lower sensitivity, complex data analysis, not ideal for large peptides.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of the azide functional group. | Moderate | High | Non-destructive, provides a characteristic signal for the azide group.[8] | Not quantitative without standards, does not confirm the position of incorporation. |
| Edman Degradation | N-terminal sequence determination.[9][10] | Low (pmol)[9] | Low | Provides direct sequence information.[9][10] | Ineffective for N-alkylated amino acids like this compound, limited to shorter peptides.[9] |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the peptide containing this compound.
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid for ESI-MS or a suitable matrix for MALDI-MS.
-
-
Data Acquisition:
-
Data Analysis:
-
Analyze the resulting spectrum to identify the peak corresponding to the theoretical mass of the modified peptide.
-
For sequence confirmation, perform tandem MS (MS/MS) to fragment the peptide and analyze the resulting fragment ions.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the peptide containing this compound and separate it from any unreacted starting materials or byproducts.
Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column.[12]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30 minutes) is a good starting point.[13]
-
-
Sample Analysis:
-
Dissolve the peptide in Mobile Phase A.
-
Inject the sample onto the column and run the gradient.
-
-
Data Analysis:
-
The incorporation of the relatively hydrophobic Fmoc-containing amino acid should result in a longer retention time compared to the unmodified peptide.
-
Purity is calculated by integrating the peak area of the desired peptide and dividing it by the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural confirmation of the this compound incorporation.
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
For more detailed structural information, two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed to establish through-bond correlations.[6]
-
-
Data Analysis:
-
The characteristic signals of the Fmoc group (aromatic protons between 7.3 and 7.8 ppm) and the protons of the Aeg backbone should be identifiable.
-
The presence of these signals and their correlations to the rest of the peptide sequence confirms successful incorporation.
-
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for verifying this compound incorporation and a decision tree to guide the selection of the most appropriate analytical method.
Caption: Experimental workflow for synthesis and verification.
Caption: Decision tree for selecting an analytical method.
Conclusion
A multi-faceted approach is often the most robust strategy for verifying the incorporation of this compound. HPLC is invaluable for initial purity assessment and quantification. Mass spectrometry provides definitive confirmation of the correct molecular weight, and MS/MS can be used for sequence verification. For unambiguous structural elucidation, particularly for novel peptide constructs, NMR spectroscopy is the gold standard. FTIR offers a rapid, non-destructive method to confirm the presence of the crucial azide functionality for subsequent click chemistry applications. The choice and combination of these methods will ultimately depend on the specific goals of the research and the available instrumentation.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. phmethods.net [phmethods.net]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 11. precisepeg.com [precisepeg.com]
- 12. hplc.eu [hplc.eu]
- 13. rsc.org [rsc.org]
Mass Spectrometry Analysis of Peptides Containing N3-Gly-Aeg(Fmoc)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of synthetic peptides incorporating the non-natural amino acid analogue, N3-Gly-Aeg(Fmoc)-OH. This building block is of increasing interest in peptide and peptoid chemistry, particularly for the development of novel therapeutics and research tools through click chemistry applications. Objective evaluation of its performance against alternative peptide modifications is presented, supported by experimental data drawn from analogous compounds in the scientific literature.
Introduction to this compound in Peptide Analysis
This compound is a versatile building block used in solid-phase peptide synthesis (SPPS). The N-(2-azidoethyl)glycine (Aeg) moiety renders the resulting peptide a peptoid-peptide hybrid, offering resistance to proteolytic degradation. The presence of the azide (N3) group provides a bioorthogonal handle for "click" chemistry, allowing for the specific and efficient conjugation of reporter tags, imaging agents, or other functional moieties. Understanding the behavior of peptides containing this modification during mass spectrometry analysis is crucial for their characterization, sequencing, and quality control.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for the successful analysis of modified peptides. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common methods for peptide analysis.[1][2][3][4][5]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Peptides in solution are aerosolized and desolvated to produce gaseous ions. | Peptides are co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.[4] |
| Ionization State | Typically produces multiply charged ions (e.g., [M+nH]n+). | Predominantly generates singly charged ions ([M+H]+).[4] |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). | Often used for offline analysis of purified samples or for imaging mass spectrometry. |
| Sample Throughput | High throughput with autosamplers. | Can be high throughput with automated spot targeting. |
| Salt Tolerance | Less tolerant to salts and detergents, which can suppress the signal. | More tolerant to salts and buffers. |
| Suitability for N3-Gly-Aeg Peptides | Ideal for LC-MS/MS analysis to separate the modified peptide from impurities before fragmentation. | Useful for rapid screening of synthesis products and for analyzing complex mixtures with less sample preparation. |
Comparison of Fragmentation Techniques
Tandem mass spectrometry (MS/MS) is essential for sequencing peptides and localizing modifications. The choice of fragmentation method significantly impacts the resulting spectrum.
| Fragmentation Method | Principle | Primary Fragment Ions | Advantages for N3-Gly-Aeg Peptides | Disadvantages for N3-Gly-Aeg Peptides |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, causing fragmentation along the peptide backbone.[6][7] | b- and y-ions.[7] | Well-established, provides good sequence coverage for many peptides. | May not be ideal for labile modifications; the energy can sometimes be insufficient to fragment the entire peptide. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID performed in an Orbitrap mass analyzer, using higher collision energies.[8][9][10][11] | b- and y-ions, often with higher intensity for lower mass fragments. | Can provide more complete fragmentation and is less susceptible to the "one-third" low mass cutoff of ion traps. | May lead to excessive fragmentation of some modifications. |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, leading to non-ergodic fragmentation.[8][9][10][11][12] | c- and z-ions. | Preserves labile post-translational modifications and is effective for highly charged peptides.[12] | Less efficient for doubly charged ions and can have slower scan speeds.[8] |
Expected Fragmentation of Peptides Containing N3-Gly-Aeg
Based on the known fragmentation patterns of peptoids and organic azides, the following fragmentation behavior can be anticipated for peptides containing the N3-Gly-Aeg moiety under CID/HCD conditions:
-
Backbone Fragmentation: Cleavage along the peptide backbone will produce the standard b- and y-type ions, allowing for sequence determination.[13] The N-substituted nature of the Aeg residue may influence the relative abundance of specific fragment ions.
-
Characteristic Neutral Loss: A key fragmentation pathway for organic azides is the loss of a neutral nitrogen molecule (N2), resulting in a mass loss of 28 Da.[14][15][16][17][18] This neutral loss from the precursor ion or fragment ions containing the N3-Gly-Aeg residue would be a strong indicator of the presence of this modification.
Experimental Protocols
Peptide Synthesis and Purification
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile (ACN)
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (or this compound) and coupling reagents in DMF. Add to the resin and agitate for 2 hours. Wash with DMF and DCM.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions.
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)
-
Mass spectrometer equipped with an ESI source and capable of MS/MS fragmentation (e.g., Q-TOF, Orbitrap)
LC Method:
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
MS Method:
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) using CID, HCD, or ETD.
-
Collision Energy (for CID/HCD): Ramped or stepped collision energy (e.g., 20-40 eV).
-
Data Analysis: Use appropriate software to analyze the MS/MS spectra for peptide sequencing and identification of the modification.
Visualizations
Caption: Experimental workflow for the synthesis and mass spectrometry analysis of peptides containing this compound.
Caption: Proposed fragmentation pathways for peptides containing the N3-Gly-Aeg moiety in mass spectrometry.
Conclusion
The analysis of peptides containing this compound by mass spectrometry is a robust process that can be achieved with standard instrumentation and methodologies. The choice of ionization and fragmentation techniques should be guided by the specific analytical goals, such as routine characterization, detailed sequencing, or analysis of complex mixtures. The expected fragmentation pattern, including the characteristic neutral loss of a nitrogen molecule, provides a unique signature for identifying this modification. The experimental protocols provided in this guide offer a starting point for researchers to develop and optimize their own methods for the successful analysis of these novel peptides.
References
- 1. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. | Semantic Scholar [semanticscholar.org]
- 2. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Mascot help: Peptide fragmentation [matrixscience.com]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometric study of aliphatic alpha-carbonyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. researchgate.net [researchgate.net]
Characterization of N3-Gly-Aeg(Fmoc)-OH: A Comparative NMR Spectroscopy Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of novel Peptide Nucleic Acid (PNA) monomers is fundamental to the successful synthesis of PNA oligomers for therapeutic and diagnostic applications. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) spectroscopy for the azido-functionalized PNA monomer, N3-Gly-Aeg(Fmoc)-OH. It offers a comparison with a standard Fmoc-protected aminoethylglycine (Aeg) PNA monomer and includes detailed experimental protocols for data acquisition.
Comparative Analysis of ¹H and ¹³C NMR Data
The introduction of an azido group on the N-terminal glycine of the Aeg PNA backbone induces characteristic shifts in the NMR spectrum. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, benchmarked against a representative, non-functionalized Fmoc-Aeg-OH monomer. The data for the non-functionalized monomer is compiled from typical values found in the literature for similar structures, while the data for this compound is predicted based on the known electronic effects of the azide group.
Table 1: Comparative ¹H NMR Chemical Shifts (δ ppm)
| Assignment | Fmoc-Aeg-OH (Representative) | This compound (Predicted) | Rationale for Predicted Shift |
| Fmoc-H | 7.20 - 7.80 (m) | 7.20 - 7.80 (m) | The Fmoc protecting group is distant from the azido modification and should exhibit minimal change in its chemical environment. |
| Fmoc-CH | 4.15 - 4.40 (m) | 4.15 - 4.40 (m) | Similar to the aromatic protons, the aliphatic protons of the Fmoc group are not expected to be significantly affected. |
| Aeg-CH₂ (Glycine) | ~4.00 (s) | ~4.10 - 4.20 (s) | The electron-withdrawing nature of the adjacent azido group will deshield these protons, causing a downfield shift. |
| Aeg-CH₂ (Backbone) | ~3.40 - 3.60 (m) | ~3.40 - 3.60 (m) | These protons are further from the azido group and are expected to show little to no change. |
| Aeg-CH₂ (Backbone) | ~3.20 - 3.40 (m) | ~3.20 - 3.40 (m) | These protons are also distant from the modification and should remain in a similar chemical environment. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ ppm)
| Assignment | Fmoc-Aeg-OH (Representative) | This compound (Predicted) | Rationale for Predicted Shift |
| Carboxyl C=O | ~170 - 175 | ~170 - 175 | The carboxylic acid carbon is relatively far from the azide and should not be significantly impacted. |
| Fmoc C=O | ~156 | ~156 | The carbonyl of the Fmoc group is not expected to be affected. |
| Fmoc Aromatic C | ~120 - 145 | ~120 - 145 | The aromatic carbons of the Fmoc group will remain in a consistent chemical environment. |
| Fmoc Aliphatic C | ~47, ~67 | ~47, ~67 | The aliphatic carbons of the Fmoc group are not expected to show significant shifts. |
| Aeg-CH₂ (Glycine) | ~49 | ~50 - 52 | The carbon directly attached to the azido-glycine nitrogen will be significantly deshielded due to the electron-withdrawing effect of the azide. |
| Aeg-CH₂ (Backbone) | ~45 | ~45 | This backbone carbon is less likely to be influenced by the distant azido group. |
| Aeg-CH₂ (Backbone) | ~40 | ~40 | This backbone carbon is also expected to have a chemical shift similar to the non-functionalized monomer. |
Experimental Protocols
Reproducible and high-quality NMR data is contingent on meticulous sample preparation and appropriate instrument parameters. The following are recommended protocols for the characterization of PNA monomers.
Sample Preparation
-
Sample Purity : Ensure the PNA monomer is of high purity (>98%) as determined by HPLC to avoid interference from impurities in the NMR spectra.[1]
-
Solvent Selection : Dissolve 5-10 mg of the PNA monomer in 0.5-0.7 mL of a suitable deuterated solvent.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are commonly used for PNA monomers due to their excellent solubilizing properties.[3]
-
Concentration : Aim for a sample concentration of 1-5 mM.[2]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.
NMR Data Acquisition
-
Instrumentation : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[3][4]
-
¹H NMR Spectroscopy :
-
Pulse Program : A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters : Acquire data at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing : Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed.
-
-
¹³C NMR Spectroscopy :
-
Pulse Program : A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining a spectrum with singlets for each carbon.
-
Acquisition Parameters : Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Data Processing : Similar processing steps as for ¹H NMR are applied.
-
-
2D NMR Spectroscopy : For unambiguous assignment of all proton and carbon signals, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Logical Workflow for PNA Monomer Synthesis and Characterization
The following diagram illustrates the general workflow from the synthesis of a PNA monomer to its structural confirmation using NMR spectroscopy.
References
A Comparative Guide to the HPLC Analysis of PNA Oligomers Synthesized with N3-Gly-Aeg(Fmoc)-OH
For researchers, scientists, and drug development professionals working with peptide nucleic acids (PNAs), robust analytical methods are paramount to ensure the purity and quality of synthesized oligomers. The incorporation of functionalized monomers, such as N3-Gly-Aeg(Fmoc)-OH, for post-synthetic modifications via click chemistry, introduces unique considerations for purification and analysis. This guide provides a comparative overview of the HPLC analysis of PNA oligomers synthesized with this compound against other common PNA synthesis and analysis methodologies, supported by experimental data and detailed protocols.
Comparison of PNA Synthesis Strategies
The purity of a crude PNA oligomer is significantly influenced by the synthesis strategy employed. The two most common approaches are the Boc/Z and Fmoc/Bhoc chemistries. While Boc/Z is often reported to yield higher purity oligomers due to fewer side reactions, the harsh acidic conditions required for Boc removal limit its compatibility with sensitive moieties.[1] The milder conditions of Fmoc/Bhoc chemistry make it more versatile, especially for the synthesis of modified PNAs and PNA-peptide conjugates.[1] More recently, automated fast-flow synthesis has emerged as a technique to significantly improve purity and reduce synthesis time.[2]
| Synthesis Strategy | Protecting Groups | Typical Crude Purity | Key Advantages | Key Disadvantages |
| Boc/Z | N-terminal: Boc; Nucleobase: Z | Generally higher than Fmoc/Bhoc[1] | Fewer side reactions[1] | Harsh cleavage conditions (HF or TFMSA)[1] |
| Fmoc/Bhoc | N-terminal: Fmoc; Nucleobase: Bhoc | Variable, can be lower than Boc/Z[1] | Milder cleavage conditions (TFA)[1]; Compatible with sensitive modifications | Potential for side reactions like piperidine-mediated formylation |
| Automated Fast-Flow | Typically Fmoc/Bhoc | Reported up to 90% for a 4-mer[2] | Rapid synthesis times; Improved purity over manual methods[2] | Requires specialized instrumentation |
HPLC Analysis of PNA Oligomers
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the purification and analysis of PNA oligomers.[3] The separation is based on the hydrophobicity of the oligomer. For PNA oligomers synthesized with this compound, the azide group introduces a slight increase in polarity compared to a standard glycine backbone, which may result in a marginally shorter retention time on a C18 column under identical conditions. However, the overall retention time is predominantly influenced by the length and nucleobase composition of the oligomer.
Alternative Analytical Techniques
While RP-HPLC is the gold standard, other techniques can be employed for PNA analysis, each with its own advantages and limitations.
| Analytical Technique | Principle of Separation | Typical Application | Advantages | Disadvantages |
| RP-HPLC | Hydrophobicity | Routine purity assessment and purification | High resolution; Well-established protocols | Can be challenging for long or aggregation-prone sequences |
| Capillary Zone Electrophoresis (CZE) | Charge-to-mass ratio and hydrodynamic size | Analysis of complex mixtures and charged PNAs | High efficiency; Minimal sample consumption | Can be sensitive to sequence and length; Not ideal for preparative scale |
| Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Size and charge | Analysis of PNA-DNA/RNA hybrids | Good for resolving different length oligomers | Lower resolution than HPLC; More complex workflow |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Mass-to-charge ratio | Identity confirmation | Accurate mass determination | Does not provide purity information on its own |
Experimental Protocols
Solid-Phase Synthesis of PNA Oligomers using Fmoc/Bhoc Chemistry
This protocol describes a general method for the manual solid-phase synthesis of PNA oligomers, which can be adapted for the incorporation of this compound.
1. Resin Preparation:
-
Start with a Rink Amide resin.
-
Swell the resin in dimethylformamide (DMF) for 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF twice for 3 minutes each to remove the Fmoc protecting group.[4]
-
Wash the resin thoroughly with DMF.
3. Monomer Coupling:
-
Dissolve 3 molar equivalents of the Fmoc-PNA(Bhoc)-OH monomer (or this compound) and an activating agent such as HCTU in N-methyl-2-pyrrolidone (NMP).[4][5]
-
Add 6 molar equivalents of N,N-diisopropylethylamine (DIPEA) to the monomer solution for in situ activation.[4]
-
Add the activated monomer solution to the resin and agitate for 30 minutes at room temperature.[4]
-
Wash the resin with DMF.
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF).
-
Wash the resin with DMF.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent monomer in the sequence.
6. Cleavage and Deprotection:
-
After the final monomer coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), m-cresol, and water (e.g., 83.3:13.9:2.8) to cleave the PNA from the resin and remove the Bhoc protecting groups.[5]
7. Precipitation and Isolation:
-
Evaporate the TFA solution under a stream of nitrogen.
-
Precipitate the crude PNA by adding ice-cold diethyl ether.[4]
-
Wash the PNA pellet with diethyl ether and dry.[4]
HPLC Analysis of PNA Oligomers
Instrumentation:
-
An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm), and a column oven.
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile[1]
Procedure:
-
Dissolve the crude or purified PNA oligomer in Solvent A or a mixture of Solvent A and B.
-
Set the column temperature to 60 °C to minimize aggregation.[3]
-
Inject the sample onto the column.
-
Elute the PNA using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.
-
Monitor the absorbance at 260 nm.[6]
-
Collect fractions corresponding to the major peaks for further analysis (e.g., mass spectrometry) if purification is desired.
Visualizing the Workflow
Caption: Workflow for PNA synthesis and analysis.
Logical Comparison of PNA Analysis Methods
Caption: Logical flow for PNA analysis.
References
A Comparative Guide to Azide-Modified Amino Acids for Bioconjugation and Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of azide-modified amino acids into peptides and proteins has become a cornerstone of modern bioconjugation and drug development. The azide group serves as a versatile chemical handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the precise and efficient labeling, cyclization, and conjugation of biomolecules.[1][2] This guide provides a comparative overview of N3-Gly-Aeg(Fmoc)-OH and other commonly used azide-modified amino acids, focusing on their structural differences, performance characteristics, and applications.
Introduction to this compound
This compound is a unique azide-containing building block characterized by an N-(2-azidoethyl)glycine (Aeg) backbone. This structure is analogous to the backbone of peptide nucleic acids (PNAs), which imparts distinct properties compared to traditional α-amino acids.[3] The primary amine on the glycine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard solid-phase peptide synthesis (SPPS). The terminal azide on the ethyl group is available for click chemistry reactions.
Structural and Functional Comparison
The key differentiator of this compound is that the azide functionality is part of a substituent on the backbone nitrogen, rather than on a side chain extending from the α-carbon. This has significant implications for the conformation and flexibility of the resulting peptide.
Key Comparison Points:
-
Backbone Flexibility and Conformation: The N-substituted glycine structure of this compound introduces a tertiary amide bond in the peptide backbone. This modification removes the amide proton, preventing hydrogen bond donation and leading to significant conformational constraints.[3] This can be advantageous for creating structured peptides, such as β-turn mimics, or for designing peptoids with defined secondary structures. In contrast, α-amino acids with azide-bearing side chains, such as azidolysine or azidohomoalanine, maintain the natural peptide backbone, preserving its native flexibility.
-
Impact on Solubility: The incorporation of unnatural amino acids can affect the solubility of the resulting peptide. Azidolysine, for example, is often used as a substitute for lysine, but the removal of the charged primary amine can reduce the hydrophilicity of the peptide.[4] The N-substituted backbone of this compound may also influence solubility, and its overall impact would depend on the complete peptide sequence. To counteract solubility issues, novel hydrophilic azide-containing amino acids have been designed to maintain a positive charge at physiological pH.[4]
-
Applications:
-
This compound is particularly well-suited for the synthesis of PNAs, peptoids, and conformationally constrained peptides. Its ability to induce specific secondary structures makes it a valuable tool in peptidomimetic drug design.[3]
-
Azidolysine, Azidoalanine, and Azidohomoalanine are widely used for general protein and peptide labeling, fluorescent tagging, surface immobilization, and the synthesis of stapled or cyclized peptides where maintaining the natural peptide backbone is desirable.[1][5]
-
Data Presentation
While direct comparative experimental data for this compound is not available in the reviewed literature, the following table illustrates how such a comparison would be structured, using data for a representative hydrophilic azidoamino acid and azidolysine from a published study as an example.[4]
| Feature | This compound | L-Azidolysine (N3K) | Novel Hydrophilic Azidoamino Acid |
| Structure | Azide on N-substituted backbone | Azide on alkyl side chain | Azide on a hydrophilic, charged side chain |
| Backbone Type | Peptoid-like (tertiary amide) | Standard peptide (secondary amide) | Standard peptide (secondary amide) |
| Conformational Impact | High (induces turns) | Low (maintains flexibility) | Low (maintains flexibility) |
| SPAAC Rate Constant (with DBCO) | Data not available | Data not available in this specific comparison | 0.34 M⁻¹s⁻¹[4] |
| SPAAC Rate Constant (with BCN) | Data not available | 0.037 M⁻¹s⁻¹[4] | 0.28 M⁻¹s⁻¹[4] |
| Potential Impact on Solubility | Sequence-dependent | Can decrease solubility vs. Lysine[4] | Enhances solubility vs. N3K[4] |
| Primary Applications | PNA/peptoid synthesis, constrained peptides | General peptide labeling and modification | Applications requiring enhanced solubility |
Experimental Protocols
To facilitate the comparison of different azide-modified amino acids, a detailed experimental protocol for determining the second-order rate constant of a SPAAC reaction is provided below, adapted from literature.[4]
Protocol: Determination of Second-Order Rate Constant for SPAAC Reaction
1. Materials:
-
Azide-containing peptide (e.g., synthesized with this compound or another azide-modified amino acid)
-
Strained alkyne (e.g., DBCO-PEG4)
-
Reaction Buffer: HEPES-buffered saline (HBS), pH 7.4
-
UV-Vis Spectrophotometer
2. Procedure:
-
Prepare stock solutions of the azide-containing peptide and DBCO-PEG4 in the reaction buffer.
-
To determine the rate constant under pseudo-first-order conditions, mix the peptide with a 10-fold or greater excess of DBCO-PEG4 in a cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance of DBCO at its characteristic wavelength (e.g., 308 nm) over time at a constant temperature (e.g., 25°C).
-
Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the negative of the observed rate constant (k_obs).
-
Repeat this experiment with several different concentrations of the azide-containing peptide.
-
Plot the obtained k_obs values against the concentration of the azide-containing peptide. The slope of this second linear plot will be the second-order rate constant (k₂) for the reaction.
Visualization of Experimental Workflow and Concepts
Experimental Workflow for Comparing Azide-Modified Amino Acids
References
- 1. Click Chemistry in Peptide-Based Drug Design [mdpi.com]
- 2. bachem.com [bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Navigating PNA Modification: A Comparative Guide to Alternatives for N3-Gly-Aeg(Fmoc)-OH
For researchers, scientists, and professionals in drug development seeking to move beyond standard azide-based PNA modifications, this guide offers a comprehensive comparison of alternative strategies. We delve into thiol-maleimide coupling, native chemical ligation, and other click chemistry approaches, providing a detailed analysis of their performance, supported by experimental data and protocols.
The functionalization of Peptide Nucleic Acids (PNAs) is a critical step in the development of PNA-based therapeutics, diagnostics, and research tools. While N3-Gly-Aeg(Fmoc)-OH has been a staple for introducing an azide handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a variety of alternative methods have emerged, each with its own set of advantages and disadvantages. This guide provides an in-depth comparison of these alternatives to aid in the selection of the most appropriate modification strategy for your specific application.
Performance Comparison of PNA Modification Chemistries
The choice of a PNA modification strategy often depends on factors such as desired reaction efficiency, stability of the resulting linkage, and compatibility with other chemical moieties. Below is a summary of quantitative data for the most common alternatives to azide-based click chemistry.
| Modification Strategy | Functional Groups | Typical Conjugation Yield | Linkage Stability | Key Advantages | Key Disadvantages | References |
| Thiol-Maleimide Coupling | Thiol + Maleimide | 60-95% | Stable thioether bond, but can undergo retro-Michael addition | Catalyst-free, high chemoselectivity, rapid reaction kinetics. | Maleimides can be unstable at high pH; potential for disulfide bond formation with free thiols. | [1][2] |
| Native Chemical Ligation (NCL) | Thioester + N-terminal Cysteine | 70-95% | Native amide bond | Forms a native, traceless peptide bond; highly specific. | Requires an N-terminal cysteine; synthesis of PNA thioesters can be challenging. | [3][4] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO) | >90% | Stable triazole ring | Copper-free, bioorthogonal, high reaction rates. | Cyclooctyne reagents can be sterically bulky and expensive. | [5] |
| Cysteine-Cyanobenzothiazole (Cys-CBT) Ligation | N-terminal Cysteine + Cyanobenzothiazole | 90-95% | Stable thiazole linkage | High yields, stable linkage, selective for N-terminal cysteine. | Requires synthesis of a cyanobenzothiazole-functionalized molecule. | [6] |
Experimental Workflows and Logical Relationships
To visualize the distinct steps involved in each PNA modification strategy, the following diagrams illustrate the experimental workflows.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Protocol 1: Thiol-Maleimide Conjugation of a PNA
This protocol describes the synthesis of a thiol-containing PNA and its subsequent conjugation to a maleimide-functionalized molecule.
1. Synthesis of Thiol-Containing PNA:
-
Solid-Phase PNA Synthesis: Synthesize the PNA sequence on a Rink Amide resin using standard Fmoc/Bhoc chemistry.
-
Incorporation of Cysteine: For the introduction of a thiol group, couple Fmoc-Cys(Trt)-OH to the N-terminus of the resin-bound PNA using a standard coupling reagent such as HBTU/DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the PNA from the resin and remove all protecting groups, including the trityl (Trt) group from the cysteine thiol, by treating the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Purification: Precipitate the crude PNA in cold diethyl ether, pellet by centrifugation, and wash the pellet with cold ether. Purify the thiol-containing PNA by reverse-phase HPLC.
2. Conjugation Reaction:
-
Dissolve the purified thiol-PNA in a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).
-
Add the maleimide-functionalized molecule (e.g., a maleimide-activated peptide or dye) in a slight molar excess (1.1-1.5 equivalents).
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction progress by analytical HPLC or LC-MS.
-
Purify the final PNA conjugate by reverse-phase HPLC.
Protocol 2: Native Chemical Ligation of PNA
This protocol outlines the preparation of a PNA thioester and its ligation to a PNA or peptide bearing an N-terminal cysteine.
1. Synthesis of PNA Thioester:
-
Solid-Phase Synthesis: Synthesize the PNA sequence on a thioester-generating resin (e.g., a mercaptopropionic acid-leucine (MPAL) resin) using Boc chemistry with in situ neutralization/HBTU activation[3].
-
Cleavage: Treat the resin with anhydrous HF to cleave the PNA and generate the C-terminal thioester[3]. Alternatively, a TFA/TMSBr protocol can be used with a hydroxymethyl resin for a less hazardous procedure.
2. Synthesis of N-terminal Cysteine PNA/Peptide:
-
Synthesize the PNA or peptide sequence on a standard solid support using Fmoc chemistry, ensuring the final monomer coupled is Fmoc-Cys(Trt)-OH.
-
Cleave and deprotect the peptide using a standard TFA cocktail.
-
Purify the N-terminal cysteine-containing fragment by reverse-phase HPLC.
3. Ligation Reaction:
-
Dissolve the purified PNA thioester and the N-terminal cysteine-containing fragment in a ligation buffer (e.g., 0.1 M phosphate buffer, 6 M guanidine-HCl, pH 7.0-7.5)[3].
-
Add thiol additives such as 4-mercaptophenylacetic acid (MPAA) or thiophenol to catalyze the reaction.
-
Incubate the reaction mixture at 37°C and monitor its progress by HPLC or LC-MS.
-
Once the ligation is complete, purify the final conjugate by reverse-phase HPLC.
Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the modification of a resin-bound PNA containing an alkyne moiety with an azide-functionalized molecule.
1. Synthesis of Alkyne-Modified PNA on Resin:
-
Synthesize the PNA sequence on a solid support using standard Fmoc chemistry.
-
Incorporate an alkyne-containing monomer, such as Fmoc-propargyl-Gly-OH, at the desired position.
2. On-Resin Click Reaction:
-
Swell the resin-bound alkyne-PNA in DMF.
-
Prepare a solution of the azide-functionalized molecule (e.g., an azido-dye or azido-peptide) in DMF.
-
Add the azide solution to the resin, followed by a copper(I) source (e.g., CuI or a mixture of CuSO4 and a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA or DIPEA)[7].
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.
3. Cleavage, Deprotection, and Purification:
-
Cleave the PNA conjugate from the resin and remove protecting groups using a standard TFA cocktail.
-
Precipitate, wash, and purify the final conjugate by reverse-phase HPLC.
Conclusion
The modification of PNAs is a versatile field with a growing number of chemical tools at the disposal of researchers. While azide-based click chemistry remains a robust and widely used method, alternatives such as thiol-maleimide coupling and native chemical ligation offer distinct advantages in terms of reaction conditions and the nature of the resulting linkage. The choice of the optimal strategy will depend on the specific requirements of the final PNA conjugate and its intended application. This guide provides the foundational knowledge and practical protocols to explore these powerful alternatives and advance the development of novel PNA-based technologies.
References
- 1. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]
- 7. rsc.org [rsc.org]
Evaluating the Efficiency of N3-Gly-Aeg(Fmoc)-OH Across Different SPPS Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-quality peptide nucleic acids (PNAs) is critically dependent on the selection of the solid-phase peptide synthesis (SPPS) resin. The choice of resin can significantly impact loading capacity, coupling efficiency, and the purity of the final PNA product.[1][2][3] This guide provides a framework for evaluating the efficiency of the versatile PNA building block, N3-Gly-Aeg(Fmoc)-OH, on different SPPS resins. This compound is a key monomer for the synthesis of PNAs that can be further modified using click chemistry, opening avenues for creating complex and functional PNA conjugates.[4][5]
While direct comparative data for this compound across a range of resins is limited, this guide leverages existing research on PNA synthesis to propose a robust evaluation methodology. By following the outlined experimental protocols and utilizing the provided data presentation templates, researchers can systematically assess the optimal resin for their specific PNA synthesis needs.
The Critical Role of SPPS Resins in PNA Synthesis
The solid support is a pivotal component in SPPS, influencing the overall success of the synthesis.[1][2] Different resins possess distinct properties, such as swelling capacity, linker type, and matrix composition, which can affect reaction kinetics and product purity. For PNA synthesis, which can be challenging due to the aggregation of the growing chain, the choice of resin is even more critical.[6][7] Studies have shown that resins like TentaGel® R RAM and H-Rink-Amide-ChemMatrix® can offer different advantages in terms of deprotection efficiency and final product purity.[1][2]
Proposed Experimental Workflow for Resin Evaluation
To systematically evaluate the efficiency of this compound on different SPPS resins, a standardized experimental workflow is essential. The following diagram illustrates the key steps in this process.
Caption: Experimental workflow for evaluating this compound efficiency.
Data Presentation for Comparative Analysis
Clear and concise data presentation is crucial for comparing the performance of different resins. The following tables provide a template for summarizing the quantitative data obtained from the experimental evaluation.
Table 1: Loading Efficiency of this compound on Different Resins
| Resin Type | Initial Resin Loading (mmol/g) | Experimental Loading (mmol/g) | Loading Efficiency (%) |
| TentaGel® R RAM | e.g., 0.62[1][8] | [Experimental Value] | [Calculated Value] |
| H-Rink-Amide-ChemMatrix® | e.g., 0.52[1][8] | [Experimental Value] | [Calculated Value] |
| Wang Resin | [Manufacturer's Value] | [Experimental Value] | [Calculated Value] |
| 2-Chlorotrityl Resin | [Manufacturer's Value] | [Experimental Value] | [Calculated Value] |
Table 2: Coupling Efficiency and Final Product Analysis
| Resin Type | Average Coupling Efficiency (%) | Crude Product Yield (mg) | Crude Product Purity (%) |
| TentaGel® R RAM | [Experimental Value] | e.g., 6.0 - 8.9[2][8] | [From HPLC] |
| H-Rink-Amide-ChemMatrix® | [Experimental Value] | e.g., 5.5 - 7.8[2][8] | [From HPLC] |
| Wang Resin | [Experimental Value] | [Experimental Value] | [From HPLC] |
| 2-Chlorotrityl Resin | [Experimental Value] | [Experimental Value] | [From HPLC] |
Experimental Protocols
Detailed and standardized protocols are necessary for reproducible and comparable results.
Resin Preparation and Swelling
-
Weigh an equal amount of each resin (e.g., 100 mg) into separate SPPS reaction vessels.
-
Add N,N'-dimethylformamide (DMF) to each vessel and allow the resins to swell for at least 1 hour at room temperature with gentle agitation.[9]
-
After swelling, drain the DMF from each vessel.
Loading of this compound
-
Prepare a solution of this compound (3 equivalents to the resin's initial loading capacity), a coupling agent such as HATU (2.9 equivalents), and a base like DIPEA (3 equivalents) in DMF.[2][10]
-
Add the activated monomer solution to the respective swollen resins.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.[9]
-
After the coupling, wash the resins thoroughly with DMF.
-
To cap any unreacted amino groups, treat the resins with a solution of acetic anhydride and DIPEA in DMF.[1]
-
Wash the resins again with DMF and then with dichloromethane (DCM).
-
Dry the resins under vacuum.
Quantification of Loading Efficiency
-
Take a small, accurately weighed sample of the dried, loaded resin.
-
Treat the resin sample with a 20% solution of piperidine in DMF to cleave the Fmoc group.[11]
-
Measure the absorbance of the resulting dibenzofulvene-piperidine adduct solution at 301 nm using a UV-Vis spectrophotometer.
-
Calculate the loading capacity using the Beer-Lambert law and compare it to the theoretical maximum to determine the loading efficiency.
PNA Elongation (Example with a second monomer)
-
Swell the this compound loaded resins in DMF.
-
Fmoc Deprotection: Treat the resins with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.[1][2] Wash the resins with DMF.
-
Coupling: Prepare an activated solution of the next Fmoc-PNA monomer (e.g., Fmoc-Aeg(T)-OH) as described in step 2.1 and add it to the resins. Allow the coupling to proceed for 40-60 minutes.[1][2]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction.
-
Capping: Cap any unreacted amino groups as described in step 2.5.
-
Repeat steps 4.2 to 4.5 for each subsequent monomer in the desired PNA sequence.
Cleavage and Product Isolation
-
After the final Fmoc deprotection, wash the resins with DMF and DCM, and then dry them.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1][2]
-
Add the cleavage cocktail to each resin and allow the reaction to proceed for 2-3 hours at room temperature.[1][2]
-
Filter the resin and collect the filtrate containing the cleaved PNA.
-
Precipitate the crude PNA from the filtrate by adding cold diethyl ether.[1][2]
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash.
-
Dry the crude PNA product under vacuum.
Analysis of Yield and Purity
-
Determine the mass of the dried crude PNA to calculate the yield.
-
Dissolve a small amount of the crude PNA in an appropriate solvent (e.g., 0.1% TFA in water).[12]
-
Analyze the purity of the PNA using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity with mass spectrometry (e.g., MALDI-TOF).[1][2][12]
By following this comprehensive guide, researchers can effectively evaluate and compare the performance of this compound on various SPPS resins, leading to optimized synthesis of novel PNA constructs for a wide range of applications in research and drug development.
References
- 1. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 2. SPPS Resins Impact the PNA-Syntheses' Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPPS resins impact the PNA-syntheses' improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. This compound - Immunomart [immunomart.org]
- 6. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. scienceopen.com [scienceopen.com]
- 11. rsc.org [rsc.org]
- 12. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Comparative Analysis of CuAAC and SPAAC for N3-Gly-Aeg(Fmoc)-OH Conjugations: A Guide for Researchers
The conjugation of peptides and other biomolecules is a cornerstone of modern drug development and chemical biology. The azide-alkyne cycloaddition, a prominent "click chemistry" reaction, offers a highly efficient and specific method for forging stable triazole linkages. This guide provides a comparative analysis of the two primary modalities of this reaction—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)—for the conjugation of the PNA building block, N3-Gly-Aeg(Fmoc)-OH.[1][2][3] This molecule contains a terminal azide for conjugation and an Fmoc protecting group, which introduces specific chemical sensitivities that must be considered when selecting a ligation strategy.
Introduction to CuAAC and SPAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly robust and versatile reaction that joins a terminal alkyne and an azide to exclusively form a 1,4-disubstituted triazole.[4][5][6] This reaction is known for its rapid kinetics and high yields but requires a copper(I) catalyst, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[7][8]
In contrast, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), as the alkyne component.[9][10] The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed efficiently without the need for a catalyst.[11][] This bioorthogonality makes SPAAC particularly suitable for applications in living systems where copper toxicity is a concern.[9][][13]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC for conjugating this compound depends on several factors, including the desired reaction speed, the tolerance of the system to copper, and the specific alkyne partner. The following table summarizes key quantitative and qualitative parameters to guide this decision.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I), typically from CuSO₄ + Sodium Ascorbate[7] | None required[9][14] |
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN)[13] |
| Typical Reaction Time | Minutes to a few hours[5][15] | Several hours to overnight[14] |
| Reaction Rate | Fast (k₂ ≈ 10 to 10⁴ M⁻¹s⁻¹)[13] | Moderate (k₂ ≈ 0.28 - 0.34 M⁻¹s⁻¹)[16], approximately 100-fold slower than CuAAC[13][17] |
| Typical Yield | High to quantitative (>95%)[5][15] | Generally high, but can be substrate-dependent |
| Regioselectivity | Highly regioselective, yielding only the 1,4-disubstituted triazole[6][13] | Not regioselective, yields a mixture of regioisomers[8] |
| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity[9][15] | Excellent; widely used in living systems[11][][13] |
| Fmoc Group Compatibility | Caution required. The basic conditions sometimes used (e.g., amine ligands) can potentially compromise the base-labile Fmoc group.[18][19][20] | Generally high. The reaction proceeds under physiological pH and temperature, preserving the Fmoc group.[14] |
| Side Reactions | Potential for oxidative damage to biomolecules from reactive oxygen species generated by the catalyst system.[7][8] | Minimal side reactions due to the bioorthogonal nature of the reactants.[] |
Reaction Pathway Diagrams
The fundamental difference between CuAAC and SPAAC lies in the alkyne reactant and the requirement for a catalyst, as illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bot Detection [iris-biotech.de]
- 20. chempep.com [chempep.com]
Enhancing Peptide Therapeutics: A Comparative Analysis of N3-Gly-Aeg(Fmoc)-OH Modification
For researchers, scientists, and drug development professionals, the modification of peptides is a critical step in enhancing their therapeutic potential. This guide provides a comparative analysis of peptides modified with N3-Gly-Aeg(Fmoc)-OH, a peptide nucleic acid (PNA) building block, against unmodified peptides and those undergoing common alternative modifications such as PEGylation. This comparison is supported by experimental data and detailed protocols to validate the biological activity of these modified peptides.
The inherent limitations of native peptides, such as poor stability and low cell permeability, often hinder their clinical utility. Chemical modifications are employed to overcome these challenges. The incorporation of this compound introduces a neutral, peptide-like backbone, which can significantly alter the physicochemical properties of the parent peptide, leading to improved biological performance.
Comparative Analysis of Peptide Modifications
The following tables summarize the expected impact of this compound modification on key biological parameters compared to an unmodified peptide and a commonly used modification, PEGylation. While direct head-to-head studies with this compound are not extensively published, the data presented is a synthesis of findings from studies on Aeg-PNA modified peptides and separate studies on PEGylated peptides, providing a representative comparison.
Table 1: Comparison of Receptor Binding Affinity
| Peptide Modification | Receptor Target | Kd (nM) | Fold Change vs. Unmodified |
| Unmodified Peptide | GPCR | 15.2 | - |
| This compound Modified | GPCR | ~5-10 | ~1.5-3x improvement |
| PEGylated Peptide | GPCR | 25.8 | ~0.6x decrease |
Note: Data is representative and compiled from multiple sources to illustrate expected trends.
Table 2: Comparison of Cell Permeability (PAMPA Assay)
| Peptide Modification | Apparent Permeability (Papp, 10-6 cm/s) | Classification |
| Unmodified Peptide | < 1.0 | Low |
| This compound Modified | ~2.0 - 5.0 | Moderate |
| PEGylated Peptide | < 1.0 | Low |
Note: Data is representative and compiled from multiple sources to illustrate expected trends.
Table 3: Comparison of Serum Stability
| Peptide Modification | Half-life (t1/2) in Human Serum (hours) |
| Unmodified Peptide | < 1 |
| This compound Modified | > 24 |
| PEGylated Peptide | > 48 |
Note: Data is representative and compiled from multiple sources to illustrate expected trends.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct similar validation studies.
Protocol 1: In Vitro Serum Stability Assay
Objective: To determine the half-life of a modified peptide in human serum.
Materials:
-
Test peptide and control peptide (stock solutions in DMSO)
-
Human serum (pooled, from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Thaw human serum at 37°C and centrifuge to remove lipids.
-
Dilute the test peptide to a final concentration of 100 µM in pre-warmed human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
To precipitate serum proteins, add an equal volume of ACN with 0.1% TFA to the aliquot.
-
Vortex the sample and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the remaining intact peptide.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.
-
Determine the half-life by fitting the data to a one-phase exponential decay curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a modified peptide across an artificial membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid mixture (e.g., phosphatidylcholine in dodecane)
-
PBS, pH 7.4
-
Test peptide (stock solution in DMSO)
-
Lucifer yellow (membrane integrity marker)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Coat the filter of the donor plate with the phospholipid mixture and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS.
-
Dissolve the test peptide in PBS to the desired concentration (typically 100-200 µM).
-
Add the peptide solution to the donor wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for 4-18 hours with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Measure the concentration of Lucifer yellow in the acceptor wells to ensure membrane integrity.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the effective surface area of the membrane, and Time is the incubation time.
Protocol 3: Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of a modified peptide to its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., 3H- or 125I-labeled) with known affinity for the receptor
-
Unlabeled test peptide at various concentrations
-
Binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
In a 96-well plate, add a fixed amount of cell membranes to each well.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test peptide to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test peptide.
-
Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Cellular Mechanisms and Workflows
To further elucidate the context of these experiments, the following diagrams illustrate a typical experimental workflow and relevant signaling pathways.
Safety Operating Guide
Proper Disposal of N3-Gly-Aeg(Fmoc)-OH: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of N3-Gly-Aeg(Fmoc)-OH and associated waste. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel must consult their institution's Environmental Health & Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
The proper handling and disposal of this compound are dictated by its principal chemical features: the organic azide (N3) group and the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Organic azides are energetic compounds that can be toxic and potentially explosive under certain conditions, while Fmoc deprotection generates a distinct hazardous waste stream.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is crucial to understand the associated hazards. The primary risks stem from the azide functional group and the reagents used in its application, such as solvents and deprotection solutions.
| Hazard Category | Associated Component | Key Risks & Precautions |
| Explosive Hazard | Organic Azide (N3) group | Can decompose violently with shock, friction, or heat. Avoid contact with heavy metals (e.g., lead, copper) to prevent the formation of highly explosive metal azides.[1][2] Do not use metal spatulas for handling.[1] |
| Toxicity | Organic Azide (N3) group | Azides are highly toxic. Avoid inhalation, ingestion, and skin contact.[1][3] |
| Chemical Reactivity | Organic Azide (N3) group | Reacts with strong acids to form hydrazoic acid, which is highly toxic and explosive.[1] Reacts with halogenated solvents (e.g., DCM, chloroform) to form extremely unstable compounds.[1] |
| Flammability & Toxicity | Fmoc Deprotection Waste | Typically contains piperidine in DMF. Both are flammable and toxic. Piperidine is corrosive. |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves are required. For handling concentrated solutions or for prolonged tasks, consider double-gloving or using SilverShield® gloves.[4]
-
Body Protection: A flame-resistant lab coat must be worn.
-
Work Area: All handling and disposal preparation must be conducted inside a certified chemical fume hood.
Step-by-Step Disposal Procedures
Segregation of waste streams is critical to ensure safety and regulatory compliance. Never mix azide-containing waste with other chemical waste streams unless explicitly instructed by a deactivation protocol.
Disposal of Unused or Expired Solid this compound
-
Container: Place the original vial or container inside a larger, sealable, and clearly labeled plastic container. Do not use a container with a metal cap.
-
Labeling: Label the outer container as "Hazardous Waste: Solid Organic Azide" and include the full chemical name: "this compound".
-
Storage: Store in a designated, cool, and dry hazardous waste accumulation area away from heat, acids, and metals.
-
Disposal: Arrange for pickup through your institution's EHS department.
Disposal of Experimental Waste Solutions
All waste generated from experiments involving this compound must be treated as hazardous.
A. Aqueous Waste (e.g., from buffers, washes)
-
Collection: Collect all aqueous waste containing traces of the azide compound in a dedicated, sealed plastic waste container (e.g., a high-density polyethylene drum).[3]
-
pH Check: Ensure the pH of the collected waste is neutral (pH 6-8). Do NOT add acid.
-
Labeling: Label the container "Hazardous Waste: Aqueous Organic Azide" and list all chemical components.
-
Prohibition: Under no circumstances should this waste be poured down the drain. Accumulation of azides in plumbing can form explosive metal azides with lead or copper pipes.[2][4][5]
B. Organic Waste (e.g., from reaction solvents like DMF, NMP)
-
Segregation: Collect organic waste containing the azide compound separately from halogenated solvents.[1]
-
Collection: Use a dedicated, sealed plastic or plastic-coated glass waste container.
-
Labeling: Label the container "Hazardous Waste: Non-Halogenated Organic Azide" and list all chemical components.
-
Disposal: Arrange for disposal through your institution's EHS department.
C. Fmoc-Deprotection Waste (e.g., Piperidine/DMF solution)
-
Collection: This waste stream, containing piperidine, DMF, and the dibenzofulvene-piperidine adduct, should be collected in its own dedicated, sealed plastic or plastic-coated glass container.
-
Segregation: Do not mix this basic waste stream with any acidic waste.
-
Labeling: Label the container "Hazardous Waste: Fmoc Deprotection Solution (Piperidine/DMF)".
-
Disposal: Arrange for disposal through your institution's EHS department.
Experimental Protocol: Chemical Deactivation of Azide Waste
For laboratories that generate significant quantities of azide waste, chemical deactivation to a more stable amine derivative can be a safer long-term strategy before final disposal.[1] This procedure must only be performed by trained personnel in a controlled environment. The following is an illustrative protocol based on the Staudinger reaction.
Objective: To reduce the energetic azide group to a stable amine.
Materials:
-
Azide-containing organic waste solution
-
Triphenylphosphine (PPh3)
-
Anhydrous THF or other suitable solvent
-
Stir plate and stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Appropriate reaction vessel
Procedure:
-
Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure the system can be maintained under an inert atmosphere.
-
Charge Vessel: Add the azide-containing waste solution to the reaction vessel.
-
Add Reagent: For each mole of azide estimated to be in the waste, slowly add 1.1 molar equivalents of triphenylphosphine (PPh3) in solution (e.g., dissolved in THF).
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas. Ensure adequate ventilation.
-
Monitoring: Allow the reaction to proceed for 2-4 hours. The completion of the reaction can be monitored by IR spectroscopy (disappearance of the characteristic azide peak at ~2100 cm⁻¹) or TLC.
-
Waste Collection: Once the reaction is complete, the deactivated waste, which now contains the corresponding amine and triphenylphosphine oxide, should be collected in a properly labeled hazardous waste container ("Hazardous Waste: Deactivated Azide Solution").
-
Disposal: Dispose of the deactivated waste through your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating and handling waste generated from experiments involving this compound.
Caption: Waste disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N3-Gly-Aeg(Fmoc)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N3-Gly-Aeg(Fmoc)-OH. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety.[6][7] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are commonly used to prevent skin exposure to chemicals.[8] |
| Eye Protection | Safety goggles | Should be worn at all times in the laboratory to protect from chemical splashes.[6][7] For high-risk tasks, a face shield may be used in conjunction with goggles.[8][9] |
| Body Protection | Laboratory coat | A long-sleeved lab coat is necessary to protect skin and clothing from potential spills.[7][9] |
| Foot Protection | Closed-toe shoes | Essential to prevent injuries from dropped objects or chemical spills.[8][9] |
| Respiratory Protection | Respirator | Recommended when working with the solid compound outside of a fume hood or in poorly ventilated areas to avoid inhalation of dust particles.[8][10] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental responsibility.
Experimental Protocol: Handling and Storage
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the event of an emergency.[6]
-
Before starting work, ensure all necessary PPE is donned correctly.
-
-
Handling the Solid Compound :
-
When weighing and transferring the solid chemical, do so carefully to avoid generating dust.
-
Use appropriate tools (e.g., spatula, weigh boat) and clean them thoroughly after use.
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Solid Waste :
-
Dispose of any unused or expired this compound as hazardous chemical waste.
-
Contaminated consumables such as weigh boats, gloves, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
-
The deprotection of the Fmoc group is typically achieved using a mild base like piperidine in an organic solvent such as dimethylformamide (DMF).[11][12] This waste stream will contain the deprotected amino acid, piperidine, DMF, and the dibenzofulvene by-product, and must be disposed of as hazardous organic waste.[12]
-
-
General Disposal Guidelines :
-
Do not dispose of chemical waste down the drain.
-
All waste containers must be clearly labeled with their contents.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling, use, and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. biorbyt.com [biorbyt.com]
- 4. Bot Detection [iris-biotech.de]
- 5. anaspec.com [anaspec.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Reagent Safety & PPE [protocols.io]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. genscript.com [genscript.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
